4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-iodo-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPXGRAYQOWZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347286 | |
| Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-98-9 | |
| Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this document also outlines standard methodologies for the determination of key physical characteristics and provides context through data from closely related compounds.
Core Physical and Chemical Data
While specific experimental values for the physical properties of this compound are not extensively reported in publicly accessible literature, its fundamental chemical identifiers and calculated properties are well-established.
| Property | Value | Source |
| CAS Number | 6647-98-9 | N/A |
| Molecular Formula | C₅H₅IN₂O₂ | N/A |
| Molecular Weight | 252.01 g/mol | N/A |
| Appearance | Assumed to be a solid at room temperature, based on related compounds. | General chemical principles |
For the purpose of comparison, the isomeric compound, 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS Number: 75092-30-7), has a reported melting point of 242 °C[1][2]. Isomeric variations can significantly influence physical properties such as melting point due to differences in crystal lattice packing and intermolecular interactions.
Experimental Protocols for Physical Property Determination
The following section details standard experimental procedures that can be employed to determine the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of the compound is finely ground and packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C per minute) near the expected melting point.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
As carboxylic acids can decompose at high temperatures, boiling point determination may require vacuum distillation.
Methodology: Distillation under Reduced Pressure
-
Apparatus: A distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask is assembled. The system is connected to a vacuum pump with a manometer to measure the pressure.
-
Procedure: The compound is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure. The flask is then heated, and the temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.
Solubility Analysis
Understanding the solubility profile is crucial for reaction setup, purification, and formulation.
Methodology: Qualitative and Quantitative Solubility Assessment
-
Qualitative Assessment: A small, measured amount of the solute (e.g., 1-5 mg) is added to a test tube containing a small volume (e.g., 0.1-0.5 mL) of the solvent of interest (e.g., water, ethanol, acetone, dimethyl sulfoxide). The mixture is agitated at a controlled temperature. Visual observation determines if the compound is soluble, partially soluble, or insoluble.
-
Quantitative Assessment (e.g., using UV-Vis Spectroscopy):
-
A saturated solution of the compound in a specific solvent is prepared at a constant temperature.
-
The solution is filtered to remove any undissolved solid.
-
A known volume of the saturated solution is diluted, and its absorbance is measured at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer.
-
The concentration is calculated using a previously established calibration curve (Beer-Lambert Law), from which the solubility can be determined.
-
Carboxylic acids generally exhibit solubility in polar organic solvents[3]. Their solubility in water is dependent on the balance between the polar carboxylic acid group and the nonpolar hydrocarbon portion of the molecule[3]. The presence of the pyrazole ring and the iodine atom will also influence the overall polarity and solubility.
Synthetic Pathway Overview
This compound is a valuable intermediate in organic synthesis. The following diagram illustrates a representative synthetic workflow for the preparation of a substituted pyrazole carboxylic acid, highlighting the potential role of this compound.
This diagram outlines a plausible synthetic route where 1-methylpyrazole undergoes iodination to form 4-iodo-1-methylpyrazole. Subsequent directed ortho-metalation followed by quenching with carbon dioxide would yield the target this compound. This intermediate can then be used in various cross-coupling reactions to introduce further molecular diversity.
References
In-Depth Technical Guide: 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
CAS Number: 6647-98-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic data, a plausible synthesis protocol, and explores its potential biological activities based on the known pharmacology of related pyrazole derivatives.
Physicochemical and Spectroscopic Data
Quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6647-98-9 | [1][2][3] |
| Molecular Formula | C₅H₅IN₂O₂ | [3][4] |
| Molecular Weight | 252.01 g/mol | [4] |
| Melting Point | 59-64 °C (for precursor 4-Iodo-1-methyl-1H-pyrazole) | [5] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| InChIKey | UQPXGRAYQOWZOD-UHFFFAOYSA-N | |
| SMILES | CN1C=C(I)C(=N1)C(=O)O | [1][3] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features and Interpretation |
| ¹H NMR | Expected signals: a singlet for the N-methyl protons (around 3.9-4.1 ppm), a singlet for the pyrazole ring proton (C5-H, likely downfield, >7.5 ppm), and a broad singlet for the carboxylic acid proton (highly variable, >10 ppm). |
| ¹³C NMR | Expected signals: N-methyl carbon (around 40 ppm), pyrazole ring carbons (C3, C4, C5), and a carboxylic acid carbonyl carbon (around 160-170 ppm). The carbon bearing the iodine (C4) would be expected at a lower field compared to an unsubstituted pyrazole. |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak (M+) at m/z 252. Key fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[6][7] |
Note: Experimentally obtained spectra for this compound are not publicly available. The interpretations are based on general principles of NMR and MS for similar structures. A mass spectrum (GC) of the title compound is available on SpectraBase, but requires a subscription for full access.[8]
Synthesis Methodology
A plausible and efficient two-step synthesis for this compound is outlined below. This protocol is a composite based on established methods for the synthesis of the precursor and the subsequent carboxylation reaction.
Diagram 1: Proposed Synthesis Workflow
Caption: A two-step synthetic route to the target compound.
Experimental Protocol
Step 1: Synthesis of 4-Iodo-1-methyl-1H-pyrazole
This procedure is adapted from a patented method for the iodination of 1-methylpyrazole.[8]
-
Materials: 1-Methylpyrazole, Iodine (I₂), Hydrogen Peroxide (H₂O₂, 35-50% aqueous solution), Sodium Hydroxide (NaOH) solution (10-30 wt%).
-
Procedure:
-
In a reaction flask, charge 1-methylpyrazole and iodine (molar ratio 1:1.0-1.3).
-
Heat the mixture to 40-80 °C with stirring.
-
Slowly add the aqueous hydrogen peroxide solution dropwise over 1-5 hours, maintaining the reaction temperature. The oxidant reacts with the hydrogen iodide formed during the reaction to regenerate iodine, thus improving the overall yield.[8]
-
After the addition is complete, continue stirring for an additional 1-12 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture and adjust the pH to 5-9 with the sodium hydroxide solution.
-
Cool the mixture further to induce crystallization.
-
Collect the light yellow crystals of 4-iodo-1-methyl-1H-pyrazole by filtration, wash with cold water, and dry under vacuum.[8]
-
-
Expected Yield: 86-95%.[8]
Step 2: Synthesis of this compound
This step involves the regioselective carboxylation of the synthesized 4-iodo-1-methyl-1H-pyrazole at the C3 position via a lithiation-carboxylation sequence. This is a common method for the introduction of a carboxylic acid group onto a heterocyclic ring.
-
Materials: 4-Iodo-1-methyl-1H-pyrazole, n-Butyllithium (n-BuLi) in hexanes, Dry Carbon Dioxide (CO₂, solid or gas), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Hydrochloric Acid (HCl, aqueous solution).
-
Procedure:
-
Dissolve 4-iodo-1-methyl-1H-pyrazole in the anhydrous solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. The C3 proton of the pyrazole ring is the most acidic and will be preferentially deprotonated.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Quench the reaction by adding an excess of crushed dry ice or by bubbling dry carbon dioxide gas through the solution.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water to the reaction mixture and separate the aqueous layer.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 3-4 with the hydrochloric acid solution to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Potential Biological Activities and Applications in Drug Discovery
While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[1] The biological activities of structurally related compounds suggest several potential therapeutic applications for this molecule.
-
Kinase Inhibition: Pyrazole derivatives are known to be potent inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs) and p38 MAP kinase, which are implicated in inflammatory diseases and neurodegenerative disorders.[6][9][10] The specific substitution pattern of the target molecule could confer selectivity for certain kinases.
-
Anti-inflammatory and Antibacterial Activity: Pyrazole-3-carboxylic acid derivatives have been investigated as carriers for nitric oxide (NO), a key signaling molecule in inflammation and the immune response.[11] By functionalizing the carboxylic acid group, it may be possible to develop prodrugs that release NO and exhibit anti-inflammatory and antibacterial properties.
-
Antifungal Activity: Several commercial fungicides are amides derived from pyrazole carboxylic acids, acting as succinate dehydrogenase inhibitors (SDHIs).[12][13] This suggests that derivatives of this compound could be explored for their antifungal potential.
Proposed Biological Screening Workflow
Given the lack of specific biological data, a general workflow for the initial screening of this compound is proposed.
Diagram 2: Biological Screening Workflow
Caption: A general workflow for evaluating the biological activity.
This workflow begins with an assessment of the compound's general cytotoxicity. Non-toxic concentrations would then be used in a panel of target-based and phenotypic screens to identify potential biological activities. Promising "hits" would then proceed to lead optimization and in vivo studies.
Conclusion
This compound is a readily synthesizable heterocyclic compound. While its specific physicochemical and biological properties are not yet fully characterized in the public domain, its structural similarity to known bioactive molecules, particularly in the areas of kinase inhibition and anti-inflammatory/antimicrobial applications, makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols and screening strategies outlined in this guide provide a framework for future research into this promising molecule.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS 6647-98-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 4-碘-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
This technical guide provides an in-depth overview of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical properties, offers insights into its synthesis, and presents this information in a structured and accessible format.
Core Compound Data
This compound is a substituted pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical reactivity.
| Property | Value | Citations |
| Molecular Formula | C₅H₅IN₂O₂ | [1][2][3][4] |
| Molecular Weight | 252.01 g/mol | [1][3][4] |
| CAS Number | 6647-98-9 | [2][3][5] |
| Canonical SMILES | CN1C=C(I)C(=N1)C(=O)O | [2] |
Experimental Protocols: Synthesis Overview
General Procedure for Hydrolysis of an Ethyl Pyrazolecarboxylate:
-
Dissolution: The starting material, for instance, ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, is dissolved in a suitable solvent system. A mixture of methanol, water, and tetrahydrofuran (THF) in a 1:1:1 ratio is often employed to ensure the solubility of both the ester and the hydrolysis reagent.[6]
-
Hydrolysis: A strong base, such as lithium hydroxide monohydrate (LiOH·H₂O), is added to the solution.[6] The reaction mixture is then stirred at ambient temperature for a period sufficient to ensure complete conversion of the ester to the carboxylate salt, typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, the organic solvents are removed under reduced pressure. The pH of the remaining aqueous solution is then carefully adjusted to an acidic value (e.g., pH 4) using an acid such as 1N hydrochloric acid (HCl).[6] This protonates the carboxylate salt, precipitating the desired carboxylic acid.
-
Extraction and Purification: The aqueous phase is extracted with an organic solvent, commonly ethyl acetate (EtOAc). The combined organic layers are then washed with saturated brine, dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude carboxylic acid.[6] Further purification, if necessary, can be achieved through techniques such as recrystallization or column chromatography.
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a pyrazole carboxylic acid via ester hydrolysis.
Caption: Generalized workflow for the synthesis of pyrazole carboxylic acids.
Signaling Pathways
Derivatives of pyrazole carboxylic acids are known to play roles in various biological processes. For instance, several commercial fungicides are amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. These molecules act by inhibiting succinate dehydrogenase (SDHI), a key enzyme complex in the mitochondrial electron transport chain and the citric acid cycle.[7] While this represents a metabolic pathway rather than a classical signaling pathway, the targeted nature of this inhibition underscores the potential for pyrazole derivatives to be designed as specific modulators of biological systems. Further research is required to elucidate any specific signaling pathways directly modulated by this compound itself.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 6647-98-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | 6647-98-9 [amp.chemicalbook.com]
- 6. 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 75092-30-7 [amp.chemicalbook.com]
- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Properties of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, including the pyrazole core, a carboxylic acid group, and an iodine substituent, make it a versatile building block for the synthesis of more complex molecules. Understanding its physicochemical properties, particularly solubility, is crucial for its application in pharmaceutical development and biological research. This guide provides an overview of the available solubility data, experimental protocols for its determination, and its relevance in a key signaling pathway.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6647-98-9 | [1] |
| Molecular Formula | C₅H₅IN₂O₂ | [1] |
| Molecular Weight | 252.01 g/mol | [2] |
| SMILES | CN1C=C(I)C(=N1)C(O)=O | [1] |
Solubility Data
Qualitative Solubility Profile:
-
Organic Solvents: Pyrazole-based compounds, particularly those with carboxylic acid moieties, tend to exhibit solubility in polar organic solvents.[3][4] This is attributed to the potential for hydrogen bonding and dipole-dipole interactions. Solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are likely to be suitable for dissolving this compound.[4]
-
Aqueous Solutions: The solubility of pyrazole itself in water is limited due to its non-polar characteristics.[3] The presence of the carboxylic acid group in this compound would increase its polarity and potential for hydrogen bonding with water, suggesting some degree of aqueous solubility.[4] The pH of the aqueous medium will significantly influence the solubility of this acidic compound.
Experimental Protocol for Solubility Determination
For researchers seeking to quantify the solubility of this compound, a standard shake-flask method for determining thermodynamic solubility can be employed. This method establishes the equilibrium between the dissolved and undissolved solute.[5]
Thermodynamic Solubility Determination Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Calibration: Prepare a standard calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.[6]
Relevance in Cellular Signaling
While direct studies on the biological activity of this compound are limited, structurally similar pyrazole carboxylic acid derivatives have been identified as modulators of key signaling pathways. For instance, a related compound, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191), has been identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7] The AhR is a ligand-activated transcription factor involved in cellular responses to environmental toxins, immune regulation, and carcinogenesis.[7]
The diagram below illustrates the general mechanism of the AhR signaling pathway and indicates the point of inhibition by an antagonist.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Point of Antagonism.
References
- 1. This compound | CAS 6647-98-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the NMR Spectral Data of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the compound 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is a prediction based on the analysis of structurally related compounds. This guide also outlines the standard experimental protocols for the synthesis and NMR analysis of such compounds, serving as a valuable resource for researchers in organic synthesis and drug discovery.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of 1-methyl-1H-pyrazole-3-carboxylic acid and the established substituent effects of iodine on the pyrazole ring. The predicted chemical shifts are provided for common NMR solvents, such as DMSO-d₆ and CDCl₃.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Integration |
| H-5 | 7.8 - 8.2 | s | 1H |
| N-CH₃ | 3.8 - 4.1 | s | 3H |
| COOH | 12.0 - 13.5 | br s | 1H |
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) in DMSO-d₆ |
| C=O | 160 - 165 |
| C-3 | 140 - 145 |
| C-5 | 135 - 140 |
| C-4 | 60 - 70 |
| N-CH₃ | 35 - 40 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent NMR analysis.
Synthesis of this compound
A potential synthetic route to the title compound involves the direct iodination of 1-methyl-1H-pyrazole-3-carboxylic acid.
Materials:
-
1-methyl-1H-pyrazole-3-carboxylic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
For ¹H NMR, typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds).
-
Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and NMR characterization.
Mass Spectrometry Analysis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. The guide outlines detailed experimental protocols for sample preparation and analysis, presents predicted mass spectral data, and illustrates a plausible fragmentation pathway based on established principles of mass spectrometry. This document is intended to serve as a practical resource for researchers utilizing mass spectrometry for the characterization and quantification of this and structurally related small molecules.
Introduction
This compound (C₅H₅IN₂O₂, Molecular Weight: 252.01 g/mol ) is a substituted pyrazole derivative.[1][2] Pyrazole-based compounds are significant in medicinal chemistry, forming the core of various therapeutic agents. Mass spectrometry is an indispensable analytical technique in drug discovery and development, offering high sensitivity and selectivity for the identification and characterization of impurities and degradation products.[3] This guide details a theoretical approach to the analysis of this specific compound using Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on electrospray ionization (ESI), a soft ionization technique well-suited for such molecules.[4]
Predicted Mass Spectral Data and Fragmentation Pathway
Under electrospray ionization, this compound is expected to be readily ionized. In positive ion mode, it will likely form a protonated molecule [M+H]⁺ at m/z 252.9. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 250.9 would be observed. The subsequent fragmentation (MS/MS) of the molecular ion provides crucial structural information.
The fragmentation of carboxylic acids is well-documented and typically involves alpha-cleavage and decarboxylation.[3][5] Common fragmentations include the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH).[4][6] The pyrazole ring itself can undergo fragmentation, often through the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN).[7][8]
The proposed major fragmentation pathways for this compound are summarized in the table below.
| Proposed Fragment Ion (m/z) | Chemical Formula | Proposed Fragmentation Pathway |
| 252.9 | [C₅H₆IN₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 235.9 | [C₅H₅IN₂O]⁺ | Loss of water (-H₂O) from [M+H]⁺ |
| 208.9 | [C₅H₅IN₂]⁺ | Decarboxylation: Loss of carbon dioxide (-CO₂) from [M+H]⁺ |
| 126.0 | [C₅H₆N₂O₂]⁺ | Loss of iodine radical (•I) from [M+H]⁺ |
| 82.0 | [C₄H₄N₂]⁺ | Loss of iodine radical (•I) and carbon dioxide (-CO₂) from [M+H]⁺ |
Experimental Protocols
Sample Preparation for LC-MS Analysis
Effective sample preparation is crucial for reproducible and sensitive LC-MS analysis, aiming to remove matrix components that can interfere with ionization.[6]
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
-
Sample Extraction (for complex matrices): For analysis from biological matrices like plasma, a protein precipitation step is recommended.[9]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
The following are typical starting parameters for LC-MS/MS analysis, which may require optimization.
-
Liquid Chromatography System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry System (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS1 (Full Scan) Range: m/z 50-500
-
MS2 (Product Ion Scan): Isolate precursor ion m/z 252.9 and apply a collision energy of 10-30 eV to induce fragmentation.
-
Visualizations
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Workflow
Caption: General workflow for small molecule analysis by LC-MS/MS.
References
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 4. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Guide: An Analysis of the Crystalline Properties of Iodo-Methyl-Pyrazole Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the crystal structure of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid. Despite a comprehensive search of scientific literature and crystallographic databases, the experimental crystal structure for this specific compound has not been publicly reported. In the absence of this data, this document provides a detailed analysis of the crystal structure of the closely related compound, 4-Iodo-1H-pyrazole, to offer insights into the potential solid-state behavior of iodo-substituted pyrazole systems. Furthermore, this guide outlines a plausible synthetic route for this compound and presents a general experimental workflow for crystal structure determination via X-ray crystallography.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile coordination properties. The introduction of iodine and carboxylic acid functionalities onto the pyrazole scaffold can significantly influence molecular packing, intermolecular interactions, and, consequently, the physicochemical properties of the resulting compounds. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for rational drug design, polymorphism screening, and the development of novel materials.
This guide focuses on this compound, a molecule of interest for its potential applications in drug development. However, a critical gap exists in the public domain regarding its experimentally determined crystal structure. To circumvent this, we present a comprehensive overview of the crystal structure of 4-Iodo-1H-pyrazole, a structurally analogous compound, providing a valuable reference point for researchers in the field.
Synthesis of Substituted Iodo-Pyrazoles
While the specific crystallization protocol for this compound is not documented, a general approach to the synthesis of related iodo-pyrazoles has been reported. A common method involves the direct iodination of a pyrazole precursor.
Experimental Protocol: Synthesis of 4-Iodopyrazole
A reported method for the synthesis of 4-iodopyrazole involves dissolving pyrazole and disodium hydrogen phosphate dihydrate in water. To this solution, a solution of iodine and sodium iodide is added dropwise at an elevated temperature (90-100 °C). The reaction mixture is then refluxed for a period of time to yield 4-iodopyrazole. Methylation of the pyrazole ring can subsequently be achieved by reacting the 4-iodopyrazole with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. Carboxylation at the 3-position would require a separate synthetic step, potentially via lithiation and subsequent reaction with carbon dioxide.
Crystal Structure Analysis of 4-Iodo-1H-pyrazole
As the crystal structure for this compound is unavailable, we present the crystallographic data for 4-Iodo-1H-pyrazole as a proxy. The data for 4-Iodo-1H-pyrazole completes the crystallographic information for the series of 4-halogenated-1H-pyrazoles.[1][2]
Data Presentation
The crystallographic data for 4-Iodo-1H-pyrazole is summarized in the following tables.
Table 1: Crystal Data and Structure Refinement for 4-Iodo-1H-pyrazole
| Parameter | Value |
| Empirical Formula | C₃H₃IN₂ |
| Formula Weight | 193.97 |
| Temperature | 172 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Cmme |
| a | 6.9383(6) Å |
| b | 5.5231(5) Å |
| c | 13.077(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 501.13(8) ų |
| Z | 4 |
| Density (calculated) | 2.571 g/cm³ |
Experimental Protocols
Single-Crystal X-ray Diffraction: The determination of a crystal structure is a multi-step process.
-
Crystallization: The first and often most challenging step is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a saturated solution of the compound, vapor diffusion, or liquid-liquid diffusion techniques.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the electron density distribution within the crystal, which in turn reveals the positions of the atoms. This initial model is then refined to best fit the experimental data.
Visualizations
Molecular Structure
The following diagram illustrates the chemical structure of this compound.
Experimental Workflow
The generalized workflow for determining a crystal structure using single-crystal X-ray diffraction is depicted below.
Conclusion
While the crystal structure of this compound remains undetermined, this guide provides valuable information for researchers working with this and related compounds. The detailed crystallographic data for 4-Iodo-1H-pyrazole offers a useful comparison point for understanding the solid-state properties of iodo-substituted pyrazoles. The outlined synthetic and crystallographic methodologies provide a practical framework for future experimental work aimed at elucidating the crystal structure of the title compound. The determination of this structure would be a valuable contribution to the field, enabling a deeper understanding of structure-property relationships in this important class of molecules.
References
A Technical Guide to the Biological Activity of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid derivatives is limited in publicly available literature. This guide provides an in-depth overview of the biological activities of structurally related pyrazole carboxylic acid derivatives, particularly other 4-halo-substituted analogs, to infer the potential therapeutic and agrochemical applications of the target compounds. The experimental protocols and signaling pathways described are representative of this class of molecules.
Introduction
Pyrazole carboxylic acids and their derivatives are a cornerstone in the development of bioactive molecules, demonstrating a wide array of pharmacological and agrochemical properties.[1] These activities include antifungal, antibacterial, anticancer, and anti-inflammatory effects. The 1-methyl-1H-pyrazole-3-carboxylic acid scaffold is of particular interest, and substitutions at the 4-position, such as with a halogen atom, can significantly modulate the biological activity. This guide focuses on the potential biological activities of derivatives of this compound, drawing insights from closely related analogs. The primary focus will be on their well-documented antifungal properties as succinate dehydrogenase inhibitors (SDHIs).
Potential Biological Activities
While specific data for 4-iodo derivatives are scarce, the broader class of 4-halo-1-methyl-1H-pyrazole-3-carboxamides has been extensively explored, primarily for its potent antifungal effects. Other potential activities, such as anticancer and antibacterial properties, have also been reported for various pyrazole derivatives.
Antifungal Activity: Succinate Dehydrogenase Inhibition
The most prominent and commercially relevant biological activity of pyrazole carboxamides is their antifungal action, which is often attributed to the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.[2][3] SDHIs disrupt the fungal respiratory process, leading to cell death. Several commercial fungicides are based on a pyrazole carboxamide scaffold.[4]
Quantitative Data on Antifungal Activity of Related Pyrazole Carboxamides
The following table summarizes the in vitro antifungal activity of various pyrazole-thiazole carboxamides, which are structurally related to the topic of this guide. The data is presented as EC50 values (the concentration that inhibits 50% of fungal growth).
| Compound ID | Fungal Species | EC50 (mg/L) | Reference |
| 9ac | Rhizoctonia cerealis | 1.1 | [5] |
| 9bf | Rhizoctonia cerealis | 4.9 | [5] |
| 9cb | Rhizoctonia cerealis | 3.5 | [5] |
| 9cd | Sclerotinia sclerotiorum | 0.8 | [5] |
| Thifluzamide (Control) | Rhizoctonia cerealis | 23.1 | [5] |
| Thifluzamide (Control) | Sclerotinia sclerotiorum | 4.9 | [5] |
The following table presents the in vitro antifungal activity of pyrazole-4-carboxamides containing an ether group.
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| 7d | Rhizoctonia solani | 0.046 | [6] |
| 12b | Rhizoctonia solani | 0.046 | [6] |
| Boscalid (Control) | Rhizoctonia solani | 0.741 | [6] |
| Fluxapyroxad (Control) | Rhizoctonia solani | 0.103 | [6] |
Enzyme Inhibition Data
The inhibitory activity of these compounds against the SDH enzyme is a key indicator of their mechanism of action.
| Compound ID | SDH Inhibition IC50 (µM) | Reference |
| 7d | 3.293 | [6] |
| Boscalid (Control) | 7.507 | [6] |
| Fluxapyroxad (Control) | 5.991 | [6] |
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[7][8] Their mechanisms of action can vary, including the inhibition of kinases and interaction with DNA.[9]
Quantitative Data on Anticancer Activity of Related Pyrazole Derivatives
The following table shows the anticancer activity of some novel pyrazole-indole hybrids against the HepG2 human liver cancer cell line.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7a | HepG2 | 6.1 ± 1.9 | [7] |
| 7b | HepG2 | 7.9 ± 1.9 | [7] |
| Doxorubicin (Control) | HepG2 | 24.7 ± 3.2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of pyrazole carboxamide derivatives.
General Synthesis of Pyrazole Carboxamides
A common synthetic route to pyrazole carboxamides involves the coupling of a pyrazole carboxylic acid with a desired amine.
Protocol for the Synthesis of Pyrazole-Thiazole Carboxamides:
This protocol is adapted from the synthesis of novel pyrazole-thiazole carboxamides as succinate dehydrogenase inhibitors.[10]
-
Synthesis of the Pyrazole Carboxylic Acid: The corresponding substituted pyrazole ester is hydrolyzed using a base such as sodium hydroxide in a solvent like methanol, followed by acidification to yield the carboxylic acid.
-
Formation of the Acid Chloride: The pyrazole carboxylic acid is refluxed with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce the more reactive acid chloride intermediate.
-
Amide Coupling: The acid chloride is then reacted with the desired substituted amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature to yield the final pyrazole carboxamide product.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This method is widely used to determine the efficacy of compounds against phytopathogenic fungi.[11]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Media Preparation: Potato dextrose agar (PDA) is prepared and autoclaved. While still molten, the stock solution of the test compound is added to achieve the desired final concentrations.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period of time that allows for significant growth in the control plates (without the compound).
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
EC50 Determination: To determine the EC50 value, a range of concentrations is tested, and the data is analyzed using probit analysis.
SDH Enzyme Activity Assay
This assay measures the direct inhibitory effect of the compounds on the target enzyme.[6]
-
Enzyme Extraction: Mitochondria containing the SDH enzyme are isolated from the target fungus through differential centrifugation.
-
Assay Mixture: The reaction mixture typically contains a buffer, the mitochondrial suspension, a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Inhibition Measurement: The test compound is added to the assay mixture, and the reaction is initiated by the addition of the substrate. The reduction of the electron acceptor is monitored spectrophotometrically over time.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Succinate Dehydrogenase Inhibition Pathway
The primary mechanism of antifungal action for many pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.
This inhibition blocks the oxidation of succinate to fumarate in the Krebs cycle and the transfer of electrons to the electron transport chain, thereby halting cellular respiration and ATP production, which is lethal to the fungus.
Conclusion
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanism of Action of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Researchers
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3] The subject of this guide, 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid, possesses key structural features—a substituted pyrazole ring, a carboxylic acid group, and an iodine atom—that suggest its potential as a biologically active molecule or a key intermediate in the synthesis of such compounds.[4][5] The presence of an iodine atom at the 4-position provides a versatile handle for synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.[4]
Potential Biological Activities and Mechanisms of Action
Based on the activities of analogous compounds, this compound could potentially exhibit a range of biological effects. Pyrazole derivatives are known to act on various molecular targets. The following sections outline plausible mechanisms of action that warrant experimental investigation for this specific compound.
Enzyme Inhibition
A primary mode of action for many pyrazole-containing drugs is the inhibition of key enzymes involved in disease pathology.
Succinate Dehydrogenase (SDH) Inhibition: Several commercial fungicides with a 1-methyl-pyrazole-4-carboxamide core function by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[6][7] Although the title compound is a carboxylic acid and not a carboxamide, it serves as a direct precursor for the synthesis of such amides. Therefore, its potential as a pro-drug or an intermediate for SDH inhibitors is significant.
Kinase Inhibition: The pyrazole scaffold is present in numerous kinase inhibitors. For instance, Encorafenib, a BRAF kinase inhibitor used in cancer therapy, features a pyrazole core.[4] Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of this compound could allow it to be elaborated into molecules that fit within the ATP-binding pocket of various kinases.
Carbonic Anhydrase (CA) Inhibition: Recent studies have explored pyrazole-carboxamides bearing sulfonamide moieties as potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to conditions like glaucoma and cancer.[8] The carboxylic acid group of the title compound could be a starting point for the synthesis of such inhibitors.
The table below summarizes potential enzyme targets and the therapeutic areas associated with their inhibition by pyrazole derivatives.
| Potential Enzyme Target | Therapeutic Area | Examples of Related Pyrazole Inhibitors |
| Succinate Dehydrogenase (SDH) | Agriculture (Fungicide) | Pydiflumetofen, Boscalid[6][7] |
| BRAF Kinase | Oncology | Encorafenib[4] |
| Carbonic Anhydrase | Glaucoma, Oncology | Novel pyrazole-carboxamide sulfonamides[8] |
| Cyclooxygenase (COX) | Inflammation, Pain | Celecoxib[1] |
Antimicrobial and Antifungal Activity
Pyrazole derivatives have been extensively investigated for their antimicrobial and antifungal properties.[1][3][9] The mechanism of action in these cases can be varied, including the disruption of microbial metabolic pathways or the inhibition of essential enzymes. The structural features of this compound are consistent with those of other pyrazoles that have demonstrated activity against a range of bacterial and fungal strains.[9]
Experimental Protocols for Investigation
To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary. Below are generalized protocols for key initial experiments.
General Enzyme Inhibition Assay
Objective: To determine if the compound inhibits the activity of a specific enzyme (e.g., a kinase, carbonic anhydrase).
Materials:
-
This compound
-
Target enzyme (e.g., recombinant human BRAF, bovine carbonic anhydrase)
-
Substrate for the enzyme (e.g., ATP and a peptide substrate for kinase, 4-nitrophenyl acetate for CA)
-
Assay buffer specific to the enzyme
-
Detection reagent (e.g., ADP-Glo™ for kinase, spectrophotometer for CA)
-
96-well microplates
-
Positive control inhibitor
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a range of concentrations for testing.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound or control.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Positive control antibiotic/antifungal
-
Negative control (medium with solvent)
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the growth medium.
-
Prepare an inoculum of the microorganism standardized to a specific cell density.
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include positive and negative control wells.
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Visually inspect the plates for turbidity or use a plate reader to measure optical density to determine the MIC.
Visualizing Potential Pathways and Workflows
The following diagrams, created using Graphviz, illustrate a potential signaling pathway that could be targeted by derivatives of this compound and a general workflow for investigating its biological activity.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid [myskinrecipes.com]
- 6. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
An In-depth Technical Guide to the Discovery and History of Substituted Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazole carboxylic acids represent a significant class of heterocyclic compounds that have garnered immense interest in medicinal chemistry. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the design and synthesis of a wide array of biologically active molecules. The incorporation of a carboxylic acid moiety, along with other substituents, provides a rich chemical space for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of substituted pyrazole carboxylic acids, with a focus on key experimental protocols and signaling pathways.
A Historical Perspective: From Early Discoveries to Blockbuster Drugs
The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of the parent pyrazole ring. However, the therapeutic potential of substituted pyrazole carboxylic acids was not fully realized until the latter half of the 20th century. A pivotal moment in the history of this class of compounds was the discovery of selective cyclooxygenase-2 (COX-2) inhibitors.
The Dawn of Selective COX-2 Inhibition: The Celecoxib Story
The development of nonsteroidal anti-inflammatory drugs (NSAIDs) was a major advance in pain management, but their use was often limited by gastrointestinal side effects due to the non-selective inhibition of both COX-1 and COX-2 enzymes. The discovery of the inducible COX-2 isoform, which is upregulated at sites of inflammation, provided a new therapeutic target for the development of safer anti-inflammatory drugs.[1]
A team at the Searle division of Monsanto, led by John Talley, embarked on a mission to discover selective COX-2 inhibitors.[1] Their research culminated in the discovery of celecoxib , a substituted diarylpyrazole. Celecoxib was approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[1] It was the first selective COX-2 inhibitor to reach the market and quickly became a blockbuster drug, demonstrating the therapeutic and commercial potential of substituted pyrazole derivatives.[2][3]
Synthetic Methodologies
The synthesis of substituted pyrazole carboxylic acids can be achieved through various synthetic routes. The most common and versatile method is the Knorr pyrazole synthesis and its variations.
The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.
Figure 1: General workflow of the Knorr pyrazole synthesis.
Paal-Knorr Pyrazole Synthesis
A variation of the Knorr synthesis, the Paal-Knorr synthesis, also utilizes a 1,4-dicarbonyl compound and a hydrazine to produce a substituted pyrrole. While structurally similar, the starting materials and resulting heterocycle differ.
Experimental Protocols
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq)
-
4-Sulfamoylphenylhydrazine hydrochloride (1.1 eq)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride.
-
Add a catalytic amount of hydrochloric acid and reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent to afford celecoxib.[4]
Biological Activities and Signaling Pathways
Substituted pyrazole carboxylic acids exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.
Anti-inflammatory Activity: COX-2 Inhibition
The most well-known biological activity of this class of compounds is the selective inhibition of the COX-2 enzyme.
Figure 2: Signaling pathway of COX-2 inhibition by substituted pyrazole carboxylic acids.
Quantitative Data for COX-2 Inhibition:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
| Etoricoxib | 100 | 0.001 | 100,000 |
Note: Data compiled from various sources. Rofecoxib and Etoricoxib are included for comparison as selective COX-2 inhibitors, though their core structures differ slightly from celecoxib.
Anticancer Activity
Recent studies have highlighted the potential of substituted pyrazole carboxylic acids as anticancer agents, acting through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of human oxidative metabolites of muraglitazar: use of microbial bioreactors in the biosynthesis of metabolite standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid from a Diketone Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed three-step synthetic protocol for the preparation of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Knorr pyrazole synthesis, utilizing the 1,3-dicarbonyl compound, sodium ethyl 2,4-dioxobutanoate, and methylhydrazine sulfate. The resulting pyrazole ester intermediate is then regioselectively iodinated at the C4-position. The final step involves the saponification of the ethyl ester to yield the target carboxylic acid. This protocol is constructed from established chemical principles and analogous procedures to provide a reliable method for laboratory-scale synthesis.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The target molecule, this compound, incorporates several key features for further chemical modification. The iodo-substituent provides a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of molecular diversity. The carboxylic acid moiety offers a site for amide bond formation, a common linkage in many drug molecules. This application note details a robust synthetic pathway starting from a readily accessible diketone precursor.
Synthetic Workflow
The overall synthetic pathway is a three-step process starting from the sodium salt of ethyl 2,4-dioxobutanoate.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
This procedure is an adaptation of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2]
Materials:
-
Sodium ethyl 2,4-dioxobutanoate
-
Methylhydrazine sulfate
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend sodium ethyl 2,4-dioxobutanoate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add methylhydrazine sulfate (1.05 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford Ethyl 1-methyl-1H-pyrazole-3-carboxylate.
| Parameter | Value | Reference |
| Reactant 1 | Sodium ethyl 2,4-dioxobutanoate | Analogous |
| Reactant 2 | Methylhydrazine sulfate | Analogous |
| Solvent | Ethanol/Water | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 4-6 hours (TLC monitored) | Analogous |
| Typical Yield | 70-80% | [3] |
Step 2: Synthesis of Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
This step involves the regioselective electrophilic iodination of the pyrazole ring at the electron-rich C4-position. The use of ceric ammonium nitrate (CAN) as an oxidant with elemental iodine provides an effective method for this transformation.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add elemental iodine (1.3 eq) and ceric ammonium nitrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux overnight. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.
| Parameter | Value | Reference |
| Reactant 1 | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Analogous |
| Reagent 1 | Iodine (I₂) | [4] |
| Reagent 2 | Ceric Ammonium Nitrate (CAN) | [4] |
| Solvent | Acetonitrile | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 12-16 hours | [4] |
| Typical Yield | 85-95% | Analogous |
Step 3: Synthesis of this compound
The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, 2M)
Procedure:
-
Dissolve Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
| Parameter | Value | Reference |
| Reactant 1 | Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | - |
| Reagent | Sodium Hydroxide (NaOH) | [5] |
| Solvent | Ethanol/Water | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 2-4 hours | [5] |
| Typical Yield | >90% | [5] |
Summary of Quantitative Data
| Step | Intermediate/Product | Starting Material | Molar Ratio (Start:Reagent) | Typical Yield |
| 1 | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Sodium ethyl 2,4-dioxobutanoate | 1 : 1.05 (Methylhydrazine sulfate) | 70-80% |
| 2 | Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | 1 : 1.3 (I₂) : 1.1 (CAN) | 85-95% |
| 3 | This compound | Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | 1 : 2.5 (NaOH) | >90% |
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with various boronic acids. This reaction is a powerful tool for the synthesis of diverse 4-aryl- or 4-heteroaryl-1-methyl-1H-pyrazole-3-carboxylic acids, which are valuable scaffolds in medicinal chemistry and drug discovery.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] For the specified substrate, the high reactivity of the carbon-iodine bond makes it an excellent candidate for this transformation.[3] However, the presence of the carboxylic acid group may require careful optimization of reaction conditions to avoid potential inhibition of the catalyst.[4]
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound, based on protocols for structurally similar compounds. Actual results may vary depending on the specific boronic acid used and the optimization of reaction parameters.
| Parameter | Condition A: Microwave-Assisted | Condition B: Conventional Heating |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G2 (2-5 mol%) | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5-10 mol%) |
| Base | Cs₂CO₃ (2.5 equiv.) or K₃PO₄ (2.0 equiv.) | Na₂CO₃ (2.5 equiv.) or K₂CO₃ (2.0 equiv.) |
| Solvent System | DME/H₂O (4:1) or 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Boronic Acid | 1.1 - 1.5 equivalents | 1.1 - 1.5 equivalents |
| Temperature | 90 - 120 °C | 85 - 100 °C |
| Reaction Time | 10 - 30 minutes | 4 - 24 hours |
| Typical Yield | 60 - 95% | 50 - 85% |
Experimental Protocols
Two representative protocols are provided below: a rapid microwave-assisted method and a traditional conventional heating method.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from methods used for similar 4-iodopyrazole substrates and is designed for rapid synthesis.[1]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a suitable pre-catalyst like XPhos Pd G2[5]
-
Cesium Carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water, degassed
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed DME and water (4:1 ratio, to achieve a concentration of ~0.1 M of the limiting reagent) via syringe.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH ~3-4 with 1M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol follows a more traditional approach and may be suitable for larger scale reactions or when a microwave reactor is unavailable.[6][7]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Schlenk tube or round-bottom flask with condenser
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), sodium carbonate (2.5 equiv.), and Pd(PPh₃)₄ (5 mol%).[6]
-
Seal the tube, then evacuate and backfill with argon. Repeat this process three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a concentration of ~0.1 M of the limiting reagent).[6]
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath for 6-12 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to a pH of 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Sonogashira Coupling of 4-Iodopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling reaction conditions for 4-iodopyrazole derivatives. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 4-alkynylpyrazoles, which are important structural motifs in medicinal chemistry and materials science. 4-Iodopyrazoles are generally the preferred substrates for this reaction compared to their bromo- or chloro-analogs due to the higher reactivity of the carbon-iodine bond, which often allows for milder reaction conditions and higher yields.[1]
General Principles
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[2] For 4-iodopyrazole derivatives, the reactivity trend follows the general order for halogens: I > Br > Cl.[1] This enhanced reactivity of the C-I bond facilitates the initial oxidative addition step in the catalytic cycle, often leading to shorter reaction times and more efficient coupling.
A common challenge in the Sonogashira coupling of N-H pyrazoles is the potential for the pyrazole nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity. To circumvent this, N-protection of the pyrazole ring, for instance with a Boc (tert-butyloxycarbonyl) or other suitable protecting group, is often employed.[3]
Reaction Parameters
Several factors influence the success of the Sonogashira coupling of 4-iodopyrazole derivatives:
-
Catalyst System: A dual catalyst system is typically employed, consisting of a palladium(0) source and a copper(I) salt. The most common palladium catalyst is bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and the standard co-catalyst is copper(I) iodide (CuI).[1]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base not only neutralizes the hydrogen halide formed during the reaction but can also serve as the solvent.[1] In some cases, a co-solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) may be used.
-
Temperature: Due to the high reactivity of 4-iodopyrazoles, these reactions can often be conducted at room temperature or with gentle heating (e.g., 40-60 °C).[1]
-
Inert Atmosphere: To prevent oxidative side reactions, particularly the homocoupling of the terminal alkyne, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the Sonogashira coupling of iodopyrazole derivatives. While specific data for a wide range of 4-iodopyrazoles is limited in the literature, the provided examples with 3-iodo and a 4-iodopyrazole derivative illustrate the general efficacy of the reaction.
| 4-Iodopyrazole Derivative | Protecting Group (R) | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-R-3-iodo-1H-pyrazole | Boc | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | RT | 24 | 65[3][4] |
| 1-R-3-iodo-1H-pyrazole | EtOEt | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | RT | 24 | 63[3][4] |
| 1-R-3-iodo-1H-pyrazole-4-carbaldehyde | EtOEt | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | RT | 24 | 87[3][4] |
| 1-R-4-bromo-3-iodo-1H-pyrazole | EtOEt | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | RT | 24 | 64[3][4] |
| 1-R-3-iodo-4-methyl-1H-pyrazole | EtOEt | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | RT | 24 | 70[3][4] |
| 1-R-3-iodo-1H-pyrazole | Me | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | RT | 24 | 82[3][4] |
| 1-R-4-iodo-3-nitro-1H-pyrazole | EtOEt | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | RT | 24 | 58[3][4] |
| 5-Chloro-1,3-dimethyl-4-iodopyrazole | N/A | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N/DMF | RT | 24 | 87 |
| 5-Chloro-3-methyl-1-phenyl-4-iodopyrazole | N/A | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N/DMF | RT | 24 | 92 |
EtOEt: 1-Ethoxyethyl
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of N-Protected 4-Iodopyrazole
This protocol is a general guideline for the Sonogashira coupling of an N-protected 4-iodopyrazole with a terminal alkyne.
Materials:
-
N-protected 4-iodopyrazole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), anhydrous (sufficient volume to act as solvent, e.g., 5-10 mL)
-
Anhydrous solvent (e.g., DMF or THF, optional)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
Procedure:
-
To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the N-protected 4-iodopyrazole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add anhydrous triethylamine via syringe. If a co-solvent is used, add it at this stage.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (disappearance of the 4-iodopyrazole starting material), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and other solids. Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-alkynylpyrazole.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of 4-iodopyrazole derivatives.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazoles with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4-iodopyrazole derivatives with primary amines. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of 4-aminopyrazoles, a privileged scaffold in numerous pharmacologically active compounds. The formation of the C-N bond through this palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to novel molecular entities for drug discovery.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology has revolutionized the synthesis of arylamines, overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope. In the context of drug development, the pyrazole moiety is a key structural component in many therapeutic agents. The ability to functionalize the C4 position of the pyrazole ring with primary amines via the Buchwald-Hartwig reaction opens up a vast chemical space for the exploration of new drug candidates.
The success of the Buchwald-Hartwig amination of 4-iodopyrazoles is highly dependent on the choice of catalyst, ligand, base, and solvent. The nature of the primary amine, specifically the presence or absence of β-hydrogens, is a critical factor in determining the optimal reaction conditions to prevent side reactions such as β-hydride elimination.
Data Presentation: Reaction Conditions and Yields
The following tables summarize optimized reaction conditions for the Buchwald-Hartwig amination of 4-iodopyrazoles with various primary amines. The choice between a palladium or copper-based catalytic system is often dictated by the structure of the amine coupling partner.
Palladium-Catalyzed Amination of 4-Iodopyrazoles
Palladium catalysts are generally preferred for the amination of 4-iodopyrazoles with primary amines that lack β-hydrogens. The use of bulky, electron-rich phosphine ligands is crucial for high catalytic activity.
| Entry | 4-Iodopyrazole Derivative | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Iodo-1-tritylpyrazole | Adamantylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 90 | |
| 2 | 4-Iodo-1-tritylpyrazole | tert-Butylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 53 |
Copper-Catalyzed Amination of 4-Iodopyrazoles
For primary amines possessing β-hydrogens, copper-catalyzed conditions can provide better yields by avoiding the β-hydride elimination pathway that can be problematic with palladium catalysts.
| Entry | 4-Iodopyrazole Derivative | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Iodo-1-tritylpyrazole | Allylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 100 | 24 | 72 |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in these protocols are often air- and moisture-sensitive, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).
General Protocol for Palladium-Catalyzed Amination of 4-Iodopyrazoles with Primary Amines (for amines lacking β-hydrogens)
This protocol is adapted for the coupling of 4-iodopyrazoles with bulky primary amines.
Materials:
-
4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
-
Primary amine (1.2-1.5 equiv)
-
Pd(dba)₂ (5-10 mol%)
-
tBuDavePhos (10-20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., xylene or toluene)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the primary amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Alternatively, the reaction can be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.
General Protocol for Copper-Catalyzed Amination of 4-Iodopyrazoles with Primary Amines (for amines with β-hydrogens)
This protocol is suitable for the coupling of 4-iodopyrazoles with primary aliphatic amines that contain β-hydrogens.
Materials:
-
4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
-
Primary amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (20 mol%)
-
2-isobutyrylcyclohexanone (40 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, the primary amine, and 2-isobutyrylcyclohexanone via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column
Application Notes and Protocols for the Heck Reaction of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Heck reaction of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This methodology is particularly valuable in pharmaceutical research for the construction of complex molecular architectures.[2] The protocol described herein is adapted from established procedures for similar 4-iodopyrazole substrates and considers the presence of the carboxylic acid functionality, which is generally well-tolerated in Heck reactions.[3][4]
Introduction
The functionalization of pyrazole scaffolds is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The Heck-Mizoroki reaction offers a powerful tool for the C-C bond formation at the C4 position of the pyrazole ring, enabling the introduction of diverse alkenyl substituents. This application note details a robust protocol for the coupling of this compound with various alkenes, providing a gateway to novel pyrazole-based compounds for drug discovery and development. The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle and is generally tolerant of a wide range of functional groups, including carboxylic acids.[4][5]
Key Experimental Parameters
The successful execution of the Heck reaction is dependent on several critical parameters, including the choice of catalyst, ligand, base, and solvent. For the vinylation of 4-iodopyrazoles, palladium(II) acetate is a commonly used catalyst precursor.[3] The selection of an appropriate phosphine ligand is crucial for catalyst stability and reactivity, with tri(o-tolyl)phosphine or triethyl phosphite often employed.[3][5] An organic base, such as triethylamine, is typically used to neutralize the hydrogen halide generated during the reaction.[5] The presence of the carboxylic acid on the substrate may necessitate the use of an additional equivalent of base. Dimethylformamide (DMF) is a common solvent for this transformation due to its high boiling point and ability to dissolve the various reaction components.[3]
Data Presentation
The following table summarizes the key reagents and recommended conditions for the Heck reaction of this compound.
| Parameter | Recommended Reagent/Condition | Molar Equivalents (relative to aryl iodide) | Concentration/Notes |
| Aryl Halide | This compound | 1.0 | - |
| Alkene | Methyl acrylate, Styrene, or n-Butyl acrylate | 1.2 - 1.5 | Electron-deficient alkenes like acrylates are ideal.[1] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 (1-5 mol%) | A common and effective catalyst precursor.[3] |
| Ligand | Tri(o-tolyl)phosphine (P(o-tolyl)₃) or Triethyl phosphite (P(OEt)₃) | 0.04 - 0.10 (4-10 mol%) | P(OEt)₃ has shown high efficacy in similar systems.[3] |
| Base | Triethylamine (Et₃N) | 2.0 - 3.0 | An additional equivalent may be needed for the carboxylic acid. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | - | Provides good solubility for reactants. |
| Temperature | 80 - 120 °C | Reaction progress should be monitored. | |
| Reaction Time | 5 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with an alkene (e.g., methyl acrylate).
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene, n-butyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) or Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) Acetate (0.02 equiv), and the phosphine ligand (0.08 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
Add triethylamine (2.5 equiv) followed by the alkene (1.2 equiv) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 5-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and neutralize the triethylammonium salt.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinylated pyrazole product.
Mandatory Visualizations
References
Application Notes and Protocols: The Role of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of targeted drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the utilization of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid , a versatile building block for the synthesis of potent and selective kinase inhibitors. We will focus on its application in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and myeloproliferative neoplasms.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole ring system is a common motif in a multitude of FDA-approved kinase inhibitors. Its utility stems from the arrangement of its nitrogen atoms, which can act as both hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the adenine core of ATP. The carbon backbone of the pyrazole ring provides multiple points for substitution, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
The subject of these notes, This compound , is a particularly valuable synthetic intermediate. The presence of an iodine atom at the 4-position allows for the introduction of a wide variety of aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carboxylic acid at the 3-position provides a handle for amide bond formation, enabling the connection of the pyrazole core to other pharmacophoric fragments. The N-methylation of the pyrazole ring can also influence the compound's physical properties, such as solubility and metabolic stability.
Application Focus: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route for transducing signals from extracellular cytokines and growth factors to the nucleus, where they regulate the expression of genes involved in inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune disorders and cancers. Small molecule inhibitors that target the ATP-binding site of JAKs have emerged as a significant therapeutic class.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription. Pyrazole-based inhibitors can block this pathway by competing with ATP for binding to the JAK kinase domain, thereby preventing the phosphorylation cascade.
Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of a series of 4-amino-(1H)-pyrazole derivatives, which can be synthesized from precursors like this compound, against key kinases in the JAK family. This data demonstrates the potential for developing highly potent inhibitors from this scaffold.[1]
| Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | JAK1 | 15.2 |
| JAK2 | 8.9 | |
| JAK3 | 19.4 | |
| Ruxolitinib | JAK1 | 3.3 |
| (Control) | JAK2 | 2.8 |
| JAK3 | 428 |
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors.
Workflow for a Two-Step Synthesis of a Pyrazole-Based Kinase Inhibitor
This workflow outlines a general strategy for the synthesis of a potential kinase inhibitor using this compound as the starting material. The first step involves a Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl group at the 4-position, followed by an amide coupling at the 3-position.
References
Functionalization of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the pyrazole ring in 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid . This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous biologically active compounds, including inhibitors of Janus kinases (JAKs).[1] This document outlines detailed experimental protocols for key cross-coupling reactions, strategies for managing the carboxylic acid functional group, and a summary of reaction conditions and yields to facilitate the synthesis of diverse pyrazole derivatives.
Introduction
The pyrazole core is a privileged scaffold in drug discovery, and its substitution pattern dictates its biological activity. This compound offers a strategic starting point for diversification, with the iodo-substituent at the C4 position providing a reactive handle for various transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups. The presence of the carboxylic acid at the C3 position and the methyl group at the N1 position are key features that can influence the reactivity of the molecule and the biological activity of its derivatives.
Protecting Group Strategy for the Carboxylic Acid
The carboxylic acid group in this compound can potentially interfere with certain cross-coupling reactions, for instance, by reacting with the basic conditions often employed or by coordinating to the metal catalyst. Therefore, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to functionalization of the C4 position. The ester can then be hydrolyzed back to the carboxylic acid in a final step if required for the target molecule.
Protocol: Esterification of this compound
A standard procedure for the esterification of carboxylic acids involves reaction with an alcohol in the presence of an acid catalyst.
Materials:
-
This compound
-
Methanol or Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Anhydrous organic solvent (e.g., Dichloromethane, Toluene)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure (using H₂SO₄):
-
Dissolve this compound (1.0 equiv) in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C4 position of the pyrazole ring is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2] This reaction is widely used to synthesize 4-aryl and 4-heteroaryl pyrazoles.
This protocol describes a rapid and efficient method for the synthesis of 4-aryl-1-methyl-1H-pyrazole-3-carboxylic acid esters using microwave irradiation.[2]
Materials:
-
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)
-
Microwave vial
Procedure:
-
To a microwave vial, add ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.55-0.75 mmol).
-
Add the palladium catalyst and the base to the vial.
-
Add the solvent mixture (e.g., 3 mL DME and 1.2 mL H₂O).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 90-120 °C) for a specified time (e.g., 5-30 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW), 5-12 min | High (not specified)[2] |
| 2 | 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90, 6 h | Good (not specified)[2] |
| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 | - | - | - | Good to Excellent |
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3] The resulting alkynylpyrazoles are valuable intermediates for further transformations.
Materials:
-
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base/solvent
-
Anhydrous, degassed solvent (e.g., DMF, THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 0.03 equiv), and CuI (e.g., 0.06 equiv).
-
Add the anhydrous, degassed solvent (e.g., triethylamine or a mixture of DMF and triethylamine).
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling of Iodopyrazole Derivatives
| Entry | Pyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 63 |
| 2 | 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 70 |
| 3 | 1-Boc-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 65 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[1] This method is instrumental in synthesizing 4-aminopyrazole derivatives, which are key pharmacophores in many kinase inhibitors.[1] The choice of catalyst system (palladium vs. copper) can be crucial depending on the nature of the amine coupling partner.[1]
This protocol is generally more effective for amines lacking β-hydrogens.[1]
Materials:
-
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, tBuDavePhos) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine the ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture with vigorous stirring (e.g., 90-120 °C). Microwave irradiation can also be employed to shorten reaction times.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination of 4-Halopyrazoles
| Entry | Pyrazole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromo-1-tritylpyrazole | Morpholine (no β-H) | Pd₂(dba)₃/tBuDavePhos | NaOtBu | Toluene | 110 | 85[4] |
| 2 | 4-Iodo-1-tritylpyrazole | Pyrrolidine (with β-H) | CuI / ligand | KOtBu | DMF | 100-120 | 43[1][4] |
| 3 | 4-Bromo-1-tritylpyrazole | Aniline (no β-H) | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 95[4] |
Heck-Mizoroki Reaction for C-C Bond Formation
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[5] This reaction can be used to introduce alkenyl substituents at the C4 position of the pyrazole ring.
Materials:
-
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃) (10 mol%)
-
Triethylamine (Et₃N) or Sodium acetate (NaOAc)
-
Anhydrous, degassed solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a sealed tube under an inert atmosphere, combine the ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, Pd(OAc)₂, and the phosphine ligand.
-
Add the anhydrous, degassed solvent, the alkene, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Heck-Mizoroki Reaction of 4-Iodo-1-tritylpyrazole
| Entry | Alkene | Ligand | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | Methyl acrylate | P(OEt)₃ | Et₃N | DMF | 100, 12 h | 95 |
| 2 | Styrene | P(OEt)₃ | Et₃N | DMF | 100, 12 h | 80 |
| 3 | n-Butyl acrylate | PPh₃ | Et₃N | DMF | 100, 12 h | 50 |
Final Deprotection Step
After successful functionalization at the C4 position, the ester protecting group can be removed by hydrolysis to yield the final carboxylic acid derivative.
Protocol: Hydrolysis of Pyrazole-3-carboxylate Esters
Materials:
-
4-Substituted-1-methyl-1H-pyrazole-3-carboxylate ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF (or methanol) and water.
-
Add an excess of LiOH or NaOH (e.g., 2-4 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with HCl.
-
Collect the resulting precipitate by filtration or extract the product with an organic solvent.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Functionalization
The following diagram illustrates a general workflow for the functionalization of this compound.
Caption: General workflow for C4-functionalization of the pyrazole.
JAK-STAT Signaling Pathway and Pyrazole Inhibitors
Functionalized pyrazoles are known to act as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and immune responses.[1][6][7] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for pyrazole-based JAK inhibitors.
Caption: JAK-STAT pathway and pyrazole inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 6647-98-9), a key intermediate in pharmaceutical and agrochemical research. The protocols outlined below are based on established chemical principles and purification techniques documented for analogous pyrazole derivatives. They are intended to serve as a comprehensive guide for obtaining this compound with high purity.
Introduction
This compound is a heterocyclic building block whose purity is critical for successful downstream applications, such as in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. The presence of impurities, including starting materials, regioisomers, or by-products from its synthesis, can significantly impact the yield, purity, and pharmacological profile of the final products. The following protocols describe two primary methods for the purification of this compound: recrystallization and silica gel column chromatography.
Chemical Properties
| Property | Value |
| CAS Number | 6647-98-9[1][2][3] |
| Molecular Formula | C₅H₅IN₂O₂[1][2][3][4] |
| Molecular Weight | 252.01 g/mol [1][2][4] |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and ethyl acetate; sparingly soluble in non-polar solvents like hexane. |
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities present in the crude material.
-
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent or solvent system can be identified in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Silica Gel Column Chromatography is a more versatile technique capable of separating the target compound from impurities with different polarities. This method is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the desired product.
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is substantially pure and requires the removal of minor impurities. The selection of an appropriate solvent is critical for the success of this method. Based on the purification of similar iodo-pyrazole derivatives, a mixed solvent system of ethyl acetate and n-hexane is a promising starting point.[5]
Experimental Protocol
-
Solvent Selection (Small Scale Trial):
-
Place approximately 50 mg of the crude compound into a small test tube.
-
Add a polar solvent (e.g., ethyl acetate, acetone, or ethanol) dropwise while gently heating until the solid dissolves completely.
-
Add a non-polar solvent (e.g., n-hexane or heptane) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the polar solvent to redissolve the precipitate, resulting in a saturated solution at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
If crystals form, this is a suitable solvent system for recrystallization.
-
-
Bulk Recrystallization:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add the chosen polar solvent (e.g., ethyl acetate) in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
If a mixed solvent system is used, slowly add the non-polar solvent (e.g., n-hexane) to the hot solution until persistent turbidity is observed. Then, add a small amount of the hot polar solvent to clarify the solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold non-polar solvent (e.g., n-hexane) to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Illustrative Data
The following table provides hypothetical data for a typical recrystallization procedure. Actual results may vary depending on the purity of the crude material.
| Parameter | Value |
| Crude Material Weight | 5.0 g |
| Solvent System | Ethyl Acetate / n-Hexane (approx. 1:3 v/v) |
| Volume of Ethyl Acetate | ~20 mL |
| Volume of n-Hexane | ~60 mL |
| Recovered Weight | 4.2 g |
| Yield | 84% |
| Purity (by HPLC) | >99% |
Protocol 2: Purification by Silica Gel Column Chromatography
This method is recommended for crude samples containing significant amounts of impurities or for separating isomers. The polarity of the eluent is critical for achieving good separation. For carboxylic acids, the addition of a small amount of a volatile acid (like acetic acid or formic acid) to the mobile phase can prevent peak tailing and improve resolution by ensuring the analyte remains in its protonated, less polar form.
Experimental Protocol
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate, with and without a small percentage of acetic acid) to find the optimal eluent for separation. A good solvent system will result in the desired compound having an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the least polar component of the chosen eluent (e.g., n-hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Equilibrate the packed column by passing several column volumes of the starting eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This method generally provides better resolution than wet loading.
-
Carefully add the dry-loaded sample to the top of the packed silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, starting with a lower polarity (e.g., 80:20 hexane:ethyl acetate + 0.5% acetic acid).
-
Gradually increase the polarity of the eluent (e.g., to 50:50 hexane:ethyl acetate + 0.5% acetic acid) to elute the compounds from the column (gradient elution).
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator. The addition of a co-solvent like toluene can help to azeotropically remove residual acetic acid if it was used in the eluent.
-
Dry the purified product under high vacuum to remove any remaining solvent.
-
Illustrative Data
The following table provides hypothetical data for a typical column chromatography purification.
| Parameter | Value |
| Crude Material Weight | 2.0 g |
| Silica Gel Weight | 80 g |
| Column Diameter | 4 cm |
| Eluent System | Gradient of Ethyl Acetate in n-Hexane (20% to 50%) with 0.5% Acetic Acid |
| Recovered Weight | 1.5 g |
| Yield | 75% |
| Purity (by HPLC) | >99.5% |
Purity Assessment by RP-HPLC
The purity of the final product should be confirmed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Illustrative HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Visualizations
References
large-scale synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
An increasing demand for novel heterocyclic compounds in the pharmaceutical and agrochemical industries has spurred the development of robust and scalable synthetic methodologies. One such compound of interest is 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate for the synthesis of various biologically active molecules. This document provides a detailed application note and a comprehensive protocol for the large-scale synthesis of this valuable building block. The described two-step synthetic pathway is designed for high yield and purity, utilizing readily available starting materials and reagents suitable for industrial applications.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the direct iodination of ethyl 1-methyl-1H-pyrazole-3-carboxylate to introduce the iodine atom at the 4-position of the pyrazole ring. The subsequent step is the hydrolysis of the ester group to yield the final carboxylic acid product. This approach is advantageous for large-scale production due to its efficiency and the high purity of the resulting product.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate
This procedure details the electrophilic iodination of ethyl 1-methyl-1H-pyrazole-3-carboxylate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) or Volume (L) |
| Ethyl 1-methyl-1H-pyrazole-3-carboxylate | 154.17 | 1.0 | 154.17 g |
| N-Iodosuccinimide (NIS) | 224.98 | 1.1 | 247.48 g |
| Acetonitrile | 41.05 | - | 1.5 L |
| Sodium thiosulfate (saturated aq. sol.) | - | - | 1.0 L |
| Brine (saturated aq. sol.) | - | - | 1.0 L |
| Ethyl acetate | 88.11 | - | 2.0 L |
| Anhydrous sodium sulfate | 142.04 | - | 100 g |
Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add ethyl 1-methyl-1H-pyrazole-3-carboxylate (154.17 g, 1.0 mol) and acetonitrile (1.5 L).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add N-Iodosuccinimide (NIS) (247.48 g, 1.1 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (1.0 L).
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with ethyl acetate (2 x 1.0 L).
-
Combine the organic layers and wash with brine (1.0 L).
-
Dry the organic phase over anhydrous sodium sulfate (100 g), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a mixture of ethanol and water to yield ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate as a white to off-white solid.
Expected Yield and Purity:
| Product | Form | Yield (%) | Purity (by HPLC) (%) |
| Ethyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate | White solid | 85-92 | >98 |
// Nodes start [label="Start: Ethyl 1-methyl-1H-\npyrazole-3-carboxylate in Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolution [label="Dissolution at Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; cooling [label="Cooling to 0-5 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nis_addition [label="Slow Addition of\nN-Iodosuccinimide (NIS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Reaction at Room Temperature\n(12-16 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Reaction Monitoring (TLC/HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="Quenching with\nSodium Thiosulfate Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration1 [label="Removal of Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extraction with Ethyl Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Washing with Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; drying [label="Drying over Sodium Sulfate", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration2 [label="Concentration under Reduced Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Pure Ethyl 4-Iodo-1-methyl-1H-\npyrazole-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dissolution; dissolution -> cooling; cooling -> nis_addition; nis_addition -> reaction; reaction -> monitoring; monitoring -> quench; quench -> concentration1; concentration1 -> extraction; extraction -> wash; wash -> drying; drying -> concentration2; concentration2 -> purification; purification -> end; }
Caption: Workflow for the synthesis of Ethyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) or Volume (L) |
| Ethyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate | 280.04 | 0.85 | 238.03 g |
| Sodium Hydroxide | 40.00 | 2.55 | 102.0 g |
| Tetrahydrofuran (THF) | 72.11 | - | 1.2 L |
| Water | 18.02 | - | 1.2 L |
| Hydrochloric Acid (6 M) | - | - | As needed (~425 mL) |
| Dichloromethane | 84.93 | - | 2.0 L |
| Anhydrous magnesium sulfate | 120.37 | - | 100 g |
Procedure:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (238.03 g, 0.85 mol) in a mixture of THF (1.2 L) and water (1.2 L).
-
Add sodium hydroxide (102.0 g, 2.55 mol) to the solution.
-
Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.
-
After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0-5 °C in an ice-water bath.
-
Acidify the solution to pH 2-3 by the slow addition of 6 M hydrochloric acid. A precipitate will form.
-
Stir the suspension at 0-5 °C for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 500 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight to yield this compound.
-
If further purification is needed, the product can be recrystallized from ethanol.
Expected Yield and Purity:
| Product | Form | Yield (%) | Purity (by HPLC) (%) |
| This compound | White solid | 90-95 | >99 |
// Nodes start [label="Start: Ethyl 4-Iodo-1-methyl-1H-\npyrazole-3-carboxylate in THF/Water", fillcolor="#F1F3F4", fontcolor="#202124"]; naoh_addition [label="Addition of Sodium Hydroxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reflux [label="Reflux for 4-6 hours", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Reaction Monitoring (TLC/HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cooling1 [label="Cooling to Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration [label="Removal of THF", fillcolor="#F1F3F4", fontcolor="#202124"]; cooling2 [label="Cooling to 0-5 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acidification [label="Acidification with HCl to pH 2-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Precipitation and Stirring", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Vacuum Filtration and Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="Drying under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Pure 4-Iodo-1-methyl-1H-\npyrazole-3-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> naoh_addition; naoh_addition -> reflux; reflux -> monitoring; monitoring -> cooling1; cooling1 -> concentration; concentration -> cooling2; cooling2 -> acidification; acidification -> precipitation; precipitation -> filtration; filtration -> drying; drying -> end; }
Caption: Workflow for the hydrolysis to this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
N-Iodosuccinimide is a strong oxidizing agent and should be handled with care.
-
Sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate caution.
-
Acetonitrile and tetrahydrofuran are flammable liquids; avoid open flames and sparks.
Conclusion
The presented two-step synthesis provides a reliable and scalable method for the production of this compound. The protocol is well-suited for researchers and professionals in drug development, offering high yields and excellent purity of the final product. The use of commercially available reagents and straightforward reaction conditions makes this an attractive route for large-scale manufacturing.
The Versatility of 4-Iodopyrazoles in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents. Among its derivatives, 4-iodopyrazole has emerged as a particularly valuable building block. Its strategic importance lies in the carbon-iodine bond, a versatile handle for introducing molecular diversity through various cross-coupling reactions. This reactivity makes 4-iodopyrazole a key intermediate in the synthesis of a wide array of biologically active molecules, with significant applications in oncology, inflammation, and neurodegenerative diseases.
This document provides a detailed overview of the applications of 4-iodopyrazoles in medicinal chemistry, complete with experimental protocols for key synthetic transformations and a summary of quantitative data for representative compounds.
Application Focus: Kinase Inhibitors
Kinases are a critical class of enzymes often dysregulated in diseases like cancer and autoimmune disorders. The pyrazole ring is a common feature in many kinase inhibitors, designed to interact with the ATP-binding site. 4-Iodopyrazole serves as an excellent starting material for the synthesis of potent and selective kinase inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a crucial regulator of immune responses and hematopoiesis.[1] Its dysregulation is implicated in various autoimmune diseases and cancers. Consequently, JAK inhibitors have become an important therapeutic class. Many of these inhibitors utilize a substituted pyrazole core to achieve high potency and selectivity, with the synthesis often starting from 4-iodopyrazole.[1]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. The development of CDK inhibitors is a major focus in anticancer drug discovery. Pyrazole-based compounds have shown significant promise as CDK inhibitors. For instance, AT7519, a potent inhibitor of multiple CDKs, features a pyrazole core and has been evaluated in clinical trials for the treatment of various cancers.[2] The synthesis of such complex molecules often relies on the functionalization of a pyrazole ring, where 4-iodopyrazole can serve as a key intermediate.
Application Focus: Anticancer Agents
Beyond specific kinase inhibition, 4-iodopyrazole derivatives have demonstrated broader anticancer activities. The pyrazole scaffold is present in numerous compounds with antiproliferative effects against various cancer cell lines.[3]
BRAF Inhibitors and the MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as the BRAF kinase, are common in many cancers, including melanoma. Encorafenib, a pyrazole-containing drug, is a potent BRAF inhibitor that disrupts this pathway.[4] The synthesis of such inhibitors can utilize 4-iodopyrazole as a starting point for introducing the necessary chemical moieties for potent and selective inhibition.[4]
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative pyrazole derivatives, highlighting the potency that can be achieved through synthetic strategies often employing 4-iodopyrazole as a key building block.
| Compound Class | Target Kinase | Example Compound | IC₅₀ / Kᵢ | Cell Line(s) | GI₅₀ | Reference |
| CDK Inhibitors | CDK2 | Compound 15 | Kᵢ = 0.005 µM | 13 cancer cell lines | 0.127-0.560 µM | [5] |
| JAK Inhibitors | JAK family | Novel 4-amino-(1H)-pyrazole derivatives | Varies | - | - | [1] |
| EGFR Inhibitors | EGFR TK | 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | IC₅₀ = 0.06 µM | MCF-7 | IC₅₀ = 0.07 µM | [3] |
Experimental Protocols
The versatility of 4-iodopyrazole stems from its reactivity in various chemical transformations. Below are detailed protocols for the synthesis of 4-iodopyrazole itself and its subsequent functionalization via the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 4-Iodopyrazole
A common and efficient method for the synthesis of 4-iodopyrazole is the direct electrophilic iodination of pyrazole.[4]
Method 1: Iodination using N-Iodosuccinimide (NIS) [4]
-
Materials:
-
Pyrazole derivative (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)
-
Acetonitrile (or other suitable solvent like TFA/AcOH)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the pyrazole derivative (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-iodopyrazole derivative.
-
Method 2: Green Iodination using Iodine and Hydrogen Peroxide [6]
-
Materials:
-
Pyrazole (1.0 mol)
-
Iodine (I₂) (1.0 mol)
-
35 wt% Aqueous hydrogen peroxide (H₂O₂) (1.3 mol)
-
15 wt% Aqueous sodium hydroxide solution
-
-
Procedure:
-
Charge a flask with pyrazole (1.0 mol) and iodine (1.0 mol).
-
Heat the mixture in a water bath to 70 °C with stirring.
-
Add 35 wt% aqueous hydrogen peroxide (1.3 mol) dropwise, maintaining the reaction temperature at approximately 100 °C.
-
After the addition is complete, continue to stir the mixture at 100 °C for 1 hour.
-
Cool the reaction mixture to 80 °C and add 15 wt% aqueous sodium hydroxide solution to adjust the pH to 7-8.
-
Cool the mixture to 0-5 °C and stir for 1 hour to allow for crystallization.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-iodopyrazole.
-
Suzuki-Miyaura Cross-Coupling of 4-Iodopyrazole
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and is widely used to functionalize 4-iodopyrazoles with various aryl or heteroaryl groups.[1]
-
Materials:
-
4-Iodo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried sealed tube or microwave vial, add 4-iodo-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
preventing dehalogenation of 4-iodopyrazoles in Suzuki coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura coupling of 4-iodopyrazoles, with a primary focus on preventing the common side reaction of dehalogenation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of 4-iodopyrazoles. For each issue, potential causes are identified, and corresponding solutions are proposed.
Issue 1: Significant Dehalogenation of 4-Iodopyrazole Starting Material
Description: The primary observable issue is the formation of a significant amount of the corresponding pyrazole (dehalogenated product) alongside or instead of the desired coupled product. This is a common side reaction with the more reactive 4-iodopyrazoles.[1][2]
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting dehalogenation in Suzuki coupling.
| Potential Cause | Recommended Solutions |
| Inappropriate Ligand Selection | The choice of ligand is crucial in minimizing side reactions. Standard ligands like PPh₃ might not be optimal. Solution: Employ bulky, electron-rich phosphine ligands such as XPhos and SPhos. These can promote the desired reductive elimination over dehalogenation.[3] |
| Base and Solvent Effects | Strong bases and certain polar aprotic solvents can promote dehalogenation. Solution: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[3] Using a less polar solvent such as toluene in combination with water can also be beneficial. |
| Reaction Temperature and Time | Elevated temperatures and prolonged reaction times can increase the likelihood of dehalogenation. Solution: Attempt the reaction at a lower temperature (e.g., 80-90 °C) and monitor the reaction progress carefully by TLC or LC-MS to avoid unnecessarily long reaction times. |
| Inherent Reactivity of 4-Iodopyrazole | The high reactivity of the C-I bond makes 4-iodopyrazoles particularly susceptible to dehalogenation compared to their bromo or chloro counterparts.[1][4][5] Solution: If optimizing the conditions is unsuccessful, consider switching to 4-bromopyrazole as the starting material. Bromo and chloro derivatives are generally more resistant to dehalogenation.[4][5] |
Issue 2: Low or No Yield of the Desired Coupled Product
Description: The reaction fails to proceed to completion, resulting in a low yield of the desired product or recovery of unreacted starting materials.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low product yield in Suzuki coupling.
| Potential Cause | Recommended Solutions |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and impurities. Solution: Ensure all reagents and solvents are properly degassed. Using a more stable pre-catalyst, such as XPhos Pd G2, can also improve results.[3] |
| Inefficient Transmetalation | The transfer of the organic group from the boron atom to the palladium center can be a rate-limiting step. Solution: The choice of base is critical for activating the boronic acid.[3] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective. Ensure the boronic acid is of high quality, as boronic acids can degrade over time. |
| Poor Reagent Solubility | The reaction mixture is often biphasic, and poor solubility of either the organic or inorganic components can hinder the reaction. Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.[3] The ratio of the organic solvent to water may need to be optimized, with ratios around 3:1 to 4:1 being common.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a more significant problem for 4-iodopyrazoles compared to 4-bromopyrazoles in Suzuki coupling?
A1: The carbon-iodine (C-I) bond is weaker and more polarized than the carbon-bromine (C-Br) bond. This makes 4-iodopyrazoles more reactive towards oxidative addition to the palladium(0) catalyst, which is the first step in the Suzuki coupling cycle.[1] However, this increased reactivity also makes them more susceptible to side reactions, including hydrodehalogenation (replacement of the iodine with a hydrogen atom). The exact mechanism of dehalogenation can be complex and may involve protonolysis of the organopalladium intermediate or other pathways. 4-Bromopyrazoles, being less reactive, often provide a better balance between reactivity and stability, leading to higher yields of the desired coupled product with less dehalogenation.[1]
Q2: What is the recommended starting point for optimizing the reaction conditions for a new 4-iodopyrazole substrate?
A2: A good starting point would be to use a palladium(II) pre-catalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3] For the base, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally reliable choices.[3] A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[6] The reaction can be initially run at 90-100 °C and monitored by TLC or LC-MS.
Q3: Can microwave irradiation be used to improve the Suzuki coupling of 4-iodopyrazoles?
A3: Yes, microwave irradiation can be a very effective technique for accelerating the Suzuki coupling of 4-iodopyrazoles. It often leads to significantly shorter reaction times (minutes instead of hours) and can improve yields.[3]
Q4: Are there any alternatives to Suzuki coupling for the arylation of 4-iodopyrazoles if dehalogenation remains a persistent issue?
A4: While Suzuki coupling is very versatile, other cross-coupling reactions can be considered. For instance, Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents) can sometimes offer different reactivity profiles and may be less prone to dehalogenation under specific conditions.[1] However, these methods have their own drawbacks, such as the toxicity of organotin compounds. Another approach is to use the corresponding pyrazole-4-boronic acid or its ester and couple it with an aryl halide, thus reversing the roles of the coupling partners.[1]
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving 4-iodopyrazoles.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of a 4-Iodopyrazole Derivative
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 78 |
| XPhos Pd G2 (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 95 |
Data synthesized from representative literature values.
Table 2: Influence of Base and Solvent on the Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole
| Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 0.2 | 85 |
| K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 6 | 75 |
| K₃PO₄ (3) | Toluene/H₂O (3:1) | 110 | 8 | 88 |
Data synthesized from representative literature values.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazoles using Conventional Heating
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add the 4-iodopyrazole derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Cs₂CO₃ (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[3]
-
Add DME and water (e.g., in a 2.5:1 ratio).[3]
-
Purge the vial with nitrogen and seal it.
-
Place the vial in a microwave reactor and irradiate the mixture at 90 °C for 5-12 minutes.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[3]
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can arise from several factors, including incomplete reaction, product loss during workup, or side reactions. Here are some troubleshooting steps:
-
Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. If the reaction is stalling, consider increasing the reaction time or temperature.
-
Reagent Quality: Ensure the purity and stoichiometry of your reagents are correct. The quality of the iodinating agent is particularly crucial.
-
Workup Procedure: Optimize the extraction and purification steps to minimize product loss. For crystallization, slow cooling can maximize the formation of crystals.
-
Choice of Iodinating Agent: The reactivity of the iodinating agent can significantly impact the yield. Consider using a more potent iodinating system if you are using molecular iodine alone.
Question 2: My reaction is producing a mixture of isomers, including the undesired 5-iodo isomer. How can I improve the regioselectivity for the 4-position?
Answer: The formation of isomeric byproducts is a common challenge in pyrazole chemistry. To enhance the regioselectivity for the desired 4-iodo isomer, consider the following:
-
Iodinating Agent: The choice of iodinating agent plays a significant role in regioselectivity. Methods employing ceric ammonium nitrate (CAN) with iodine are known to be highly regioselective for the 4-position.
-
Reaction Conditions: Controlling the reaction temperature can influence the formation of different isomers. Lower temperatures may favor the formation of the thermodynamically more stable product.
-
Steric Hindrance: The methyl group at the 1-position and the carboxylic acid group at the 3-position of the pyrazole ring should generally direct iodination to the 4-position. However, if the 5-iodo isomer is still a significant byproduct, careful optimization of the reaction conditions is necessary.
Question 3: I am observing the formation of di- or tri-iodinated byproducts. How can this be prevented?
Answer: The formation of multiple iodinated products typically occurs when the reaction conditions are too harsh or when an excess of the iodinating agent is used. To avoid this:
-
Stoichiometry: Use a stoichiometric amount of the iodinating agent relative to the 1-methyl-1H-pyrazole-3-carboxylic acid.
-
Reaction Temperature: Control the reaction temperature, as higher temperatures can promote multiple iodinations.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further iodination of the desired product.
Question 4: The final product is an oil instead of a solid. What could be the reason?
Answer: An oily product often indicates the presence of impurities. These impurities can include residual solvent, unreacted starting materials, or side products. Thorough purification by column chromatography or recrystallization from a suitable solvent system is recommended to obtain a solid product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the iodination of pyrazoles?
A1: The most common methods for the electrophilic iodination of pyrazoles include the use of:
-
Iodine monochloride (ICl)
-
Molecular iodine (I₂) with an oxidizing agent such as hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or iodic acid (HIO₃).[1]
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N-Iodosuccinimide (NIS), often in the presence of an acid catalyst.[2]
Q2: How does the carboxylic acid group at the 3-position affect the iodination reaction?
A2: The carboxylic acid group is an electron-withdrawing group, which can deactivate the pyrazole ring towards electrophilic substitution. This may necessitate the use of a more reactive iodinating agent or harsher reaction conditions to achieve a good yield.
Q3: What is a "green" method for the iodination of pyrazoles?
A3: A particularly environmentally friendly method for pyrazole iodination utilizes molecular iodine with hydrogen peroxide in water.[3] This method is considered "green" because it uses water as the solvent and the only byproduct of the reaction is water.[3]
Q4: Do I need to protect the carboxylic acid group before the iodination step?
A4: Generally, it is not necessary to protect the carboxylic acid group for the iodination of the pyrazole ring. However, if side reactions involving the carboxylic acid are observed, protection as an ester may be considered.
Data Presentation
Table 1: Comparison of Common Iodination Methods for Pyrazoles
| Iodination Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | The base is crucial to neutralize HCl formed during the reaction.[1] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method.[1][3] |
| Molecular Iodine/CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | Effective for regioselective iodination of various pyrazoles.[1] |
| N-Iodosuccinimide | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for the iodination of pyrazoles, including deactivated systems.[1][2] |
Experimental Protocols
Method 1: Iodination using Iodine and Hydrogen Peroxide
This protocol is adapted from a green iodination procedure for pyrazole derivatives.[3]
Materials:
-
1-methyl-1H-pyrazole-3-carboxylic acid
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
Procedure:
-
Suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, if the product precipitates, it can be isolated by filtration.
-
If the product does not precipitate, treat the reaction mixture with a 5% aqueous solution of sodium bisulfite to quench excess iodine.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is a general procedure for the iodination of pyrazoles using NIS.[4]
Materials:
-
1-methyl-1H-pyrazole-3-carboxylic acid
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 mmol) in glacial acetic acid (1 mL).
-
Add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
Caption: Troubleshooting guide for low purity issues.
References
Technical Support Center: Purification of Iodinated Pyrazoles
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of iodinated pyrazoles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of iodinated pyrazoles, offering potential causes and recommended solutions.
Issue 1: Crude product contains significant amounts of unreacted starting material or N-Iodosuccinimide (NIS) byproducts.
-
Potential Cause: Incomplete reaction or inefficient removal of water-soluble byproducts like succinimide.
-
Recommended Solutions:
-
Aqueous Workup: Ensure the workup procedure is sufficient. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash thoroughly with water or brine to remove succinimide and unreacted NIS.[1]
-
Thiosulfate Wash: To quench and remove excess iodine or reactive iodinating species, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[2][3] This is a crucial step before concentration and chromatography.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until the starting material is fully consumed to prevent carryover into the purification step.[4]
-
Issue 2: The desired iodinated pyrazole is difficult to separate from regioisomers (e.g., 4-iodo vs. 5-iodo) by column chromatography.
-
Potential Cause: The chosen iodination method lacks sufficient regioselectivity, leading to a mixture of isomers with similar polarities.
-
Recommended Solutions:
-
Optimize Chromatography: Experiment with different solvent systems. A shallow gradient of a less polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can improve separation. Sometimes, adding a small percentage of a third solvent, like dichloromethane, can alter selectivity.
-
Fractional Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective separation technique.[5] This involves multiple recrystallization steps to enrich one isomer progressively.
-
Revisit Synthesis: The most effective solution is often to improve the regioselectivity of the synthesis itself. Different iodination methods yield different isomers. For example, treating a 1-aryl-3-CF₃-1H-pyrazole with n-BuLi followed by iodine exclusively produces the 5-iodo derivative, while using Ceric Ammonium Nitrate (CAN) with iodine directs iodination to the C4 position.[4][6]
-
Issue 3: The product appears as an oil ("oiling out") during recrystallization instead of forming crystals.
-
Potential Cause: The compound is precipitating from the solution at a temperature above its melting point, or the solution is supersaturated.[5]
-
Recommended Solutions:
-
Adjust Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[5]
-
Slow Cooling: Allow the flask to cool to room temperature as slowly as possible, perhaps by insulating it, before moving it to an ice bath or refrigerator.[5]
-
Change Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial.[5] Common systems for pyrazoles include hexane/ethyl acetate and hexane/acetone.[5]
-
Use a Seed Crystal: Add a tiny crystal of the pure product to the cooled, supersaturated solution to induce crystallization.[5]
-
Issue 4: Low or no yield after purification by column chromatography on silica gel.
-
Potential Cause: The iodinated pyrazole may be unstable on silica gel, or the chosen eluent is inappropriate. Some nitrogen-containing heterocycles can interact strongly with the acidic surface of silica, leading to streaking and poor recovery.
-
Recommended Solutions:
-
Use Deactivated Silica: Treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites and reduce product adsorption.
-
Switch Stationary Phase: Consider using a different stationary phase, such as neutral alumina or reverse-phase silica (C18), which may be more suitable for your compound.
-
Alternative Purification: If the compound is a solid, recrystallization is often a better first-line purification method to avoid potential decomposition on silica.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after an iodination reaction using NIS? A1: The most common impurities are unreacted NIS and the succinimide byproduct. Both are water-soluble and can typically be removed with a standard aqueous workup.[1] Residual elemental iodine (I₂), which appears as an orange or brown color, can also be present due to NIS decomposition and should be removed with a sodium thiosulfate wash.[1]
Q2: How can I remove colored impurities from my final iodinated pyrazole product? A2: If your product has a persistent color after initial purification, it may be due to trace amounts of iodine or other colored byproducts. Treatment with activated charcoal can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite to remove the charcoal before proceeding with crystallization or final concentration.[7]
Q3: What are the best general-purpose solvents for recrystallizing iodinated pyrazoles? A3: The choice is highly dependent on the substituents on the pyrazole ring. However, good starting points are single solvents like ethanol, isopropanol, or ethyl acetate.[5] Mixed solvent systems are often very effective, such as dissolving the compound in a minimal amount of a hot "good" solvent (like ethanol or acetone) and then slowly adding a "poor" solvent (like water or hexanes) until the solution becomes cloudy, followed by slow cooling.[5]
Q4: My iodinated pyrazole seems to be decomposing. How should it be stored? A4: Iodinated compounds, particularly those activated by electron-donating groups, can be sensitive to light and heat. It is best practice to store purified iodinated pyrazoles in a dark container (e.g., an amber vial) at reduced temperatures (e.g., in a refrigerator) to prevent decomposition.[8][9]
Data Presentation
Table 1: Comparison of Common Regioselective Iodination Methods for Pyrazoles
| Method | Reagents | Solvent | Temp. | Typical Yield | Regioselectivity | Notes |
| CAN-Mediated | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Good to Excellent | C4 | Effective for various pyrazole derivatives, including those with trifluoromethyl groups.[3][6] |
| n-BuLi/Iodine | n-BuLi, I₂ | THF | -78°C to RT | 65 - 89% | C5 | Exclusive synthesis of 5-iodo derivatives via a lithium pyrazolide intermediate.[6][10] |
| NIS/Acid | N-Iodosuccinimide (NIS), Acid (e.g., TFA) | Acetic Acid | 80°C | Good | C4 | Efficient for systems sensitive to the oxidative conditions of the CAN method.[3][6] |
| Green Method | I₂, H₂O₂ | Water | Room Temp. | 63 - 100% | C4 | Environmentally friendly method using water as the solvent, with water as the only byproduct.[6] |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, starting with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified iodinated pyrazole.
Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude iodinated pyrazole in the minimum amount of a hot "good" solvent (e.g., ethanol) in which the compound is readily soluble.[5]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy (turbid).[5]
-
Re-dissolution: If necessary, add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator under vacuum.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in the Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling regioselectivity in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are constitutional isomers that arise when an unsymmetrical starting material, such as a 1,3-dicarbonyl compound, reacts with a substituted hydrazine.[1][2] This can result in two different substitution patterns on the pyrazole ring.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1][3]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5] The regioselectivity of this reaction is influenced by a sensitive interplay of several key factors:[1][6]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the nucleophilic attack on one carbonyl group, directing the reaction to the less crowded site.[1][2]
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1][7] Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter.[2][6] Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and altering which nitrogen atom initiates the attack.[1]
-
Solvent: The choice of solvent can dramatically impact regioselectivity.[8][9] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity compared to traditional solvents like ethanol.[8][9][10]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final ratio of regioisomers.[2]
Q3: Besides the Knorr synthesis, what other methods can be used to achieve high regioselectivity?
A3: Several other methods offer excellent control over regioselectivity:
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds (often generated in situ from N-tosylhydrazones) with alkynes or alkenes is a powerful method for assembling the pyrazole ring with high regioselectivity.[2][11][12]
-
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with high efficiency and atom economy.[2][13]
-
Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones (chalcones) with hydrazines, often under acidic conditions, can yield pyrazolines that are subsequently oxidized to pyrazoles, frequently with good regiochemical control.[7]
-
Protecting Group Strategies: A "SEM switch" strategy involves transposing a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from one nitrogen to the other, which alters the reactivity of the C-3 and C-5 positions and allows for sequential, regiocontrolled functionalization.[14]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
This is a common problem when the steric and electronic differences between the two carbonyl groups in the 1,3-dicarbonyl substrate are minimal.
Solution: The most effective strategy is often to change the solvent. Standard solvents like ethanol frequently lead to poor regioselectivity.[8][9] Switching to a fluorinated alcohol can dramatically shift the equilibrium to favor one isomer.
-
Rationale: Fluorinated alcohols like TFE and HFIP can form hydrogen bonds with the carbonyl groups of the 1,3-dicarbonyl compound. This interaction is more pronounced at the carbonyl group adjacent to an electron-withdrawing substituent (like a trifluoromethyl group), effectively increasing its electrophilicity and directing the initial attack of the hydrazine.[9]
Issue 2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
This occurs when the intrinsic properties of your substrates preferentially form the unwanted isomer under standard conditions.
Solution: Reversing selectivity requires altering the fundamental reaction pathway.
-
Modify the Hydrazine: If using a substituted hydrazine (e.g., arylhydrazine), switching between the free base and its hydrochloride salt can reverse the regioselectivity. It has been shown that using arylhydrazine hydrochlorides can favor the 1,3-regioisomer, while the corresponding free base can lead exclusively to the 1,5-regioisomer.[15]
-
Change the Reaction Conditions: A switch from protic to aprotic solvents can sometimes invert the major product.[16] For example, protic solvents may favor one regioisomer, while aprotic solvents like DMF or NMP may favor the other.[16][17]
-
Employ a Different Synthetic Strategy: If modifying the Knorr synthesis is unsuccessful, consider a completely different approach, such as a 1,3-dipolar cycloaddition, which follows different mechanistic rules and can provide access to the desired isomer.[11]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,1,1-Trifluoro-2,4-pentanedione with Methylhydrazine
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio (3-CF₃ : 5-CF₃ Isomer) | Total Yield (%) | Reference |
| 1 | EtOH | Room Temp | < 1 | 50:50 | 95 | [9] |
| 2 | TFE | Room Temp | < 1 | 85:15 | 98 | [9] |
| 3 | HFIP | Room Temp | 1 | >95:5 | 95 | [7] |
Data is illustrative of trends reported in the literature. Actual results are substrate-dependent.
Experimental Protocols
Protocol 1: General Knorr Condensation Using a Fluorinated Solvent (HFIP) for Enhanced Regioselectivity
This protocol is adapted from methodologies that use fluorinated alcohols to improve regioselectivity.[7]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[7]
-
Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone
This protocol provides a rapid synthesis method that can favor the thermodynamically preferred isomer.[7]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[7]
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[7]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Regioselektive Synthese von 3,5-disubstituierten Pyrazolen - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
stability and storage conditions for 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is also advisable to protect it from light.[4]
Q2: Is this compound stable at room temperature?
A2: The compound is generally considered to be chemically stable under standard ambient conditions, including room temperature. However, for long-term storage, maintaining a cool and dry environment is recommended to minimize potential degradation.[1]
Q3: What are the known incompatibilities for this compound?
A3: While specific incompatibility data for this compound is limited, general best practices for iodo-substituted heterocyclic compounds suggest avoiding strong oxidizing agents and strong bases. Contact with certain metals should also be minimized as they can potentially catalyze de-iodination reactions.
Q4: What are the potential degradation pathways for this molecule?
Storage Conditions Summary
For easy reference, the recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, Room Temperature | To minimize the rate of potential thermal degradation.[1][2][4] |
| Atmosphere | Dry, Inert (Optional) | To prevent hydrolysis and reaction with atmospheric moisture.[1][2][4] |
| Light | Keep in a dark place | To prevent light-induced degradation, such as de-iodination.[4] |
| Container | Tightly sealed | To protect from moisture and atmospheric contaminants.[1][2][3] |
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Question: I am observing variability in my experimental outcomes or a decrease in the expected activity of my compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results can be an indication of compound degradation. If the compound has been stored improperly or for an extended period, its purity may be compromised. It is recommended to verify the purity of your sample.
Issue 2: Discoloration of the solid compound.
-
Question: My solid this compound, which was initially off-white, has developed a yellowish or brownish tint. What could be the cause?
-
Answer: Discoloration can be a sign of degradation. The formation of elemental iodine (I₂), which is colored, due to de-iodination is a possible cause. This is more likely if the compound has been exposed to light or heat. The discolored material should be re-analyzed for purity before use.
Experimental Protocols
Protocol for Assessing Compound Stability
To quantitatively assess the stability of this compound under various conditions, a High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.
Objective: To determine the purity of the compound over time when subjected to stress conditions (e.g., elevated temperature, light, and humidity).
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 column
-
Environmental chamber or oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity. This will serve as the baseline.
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into sealed vials and place them in an oven at an elevated temperature (e.g., 40°C or 60°C).
-
Photostability: Expose another set of aliquots in quartz or UV-transparent vials to a controlled light source in a photostability chamber.
-
Humidity Stress (for solid state): Place a known amount of the solid compound in an open container within a humidity chamber (e.g., 75% RH).
-
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), retrieve a sample from each stress condition. For the solid sample under humidity stress, dissolve it in the initial solvent at the same concentration.
-
HPLC Analysis: Analyze each sample using the established HPLC method. The method should be capable of separating the parent compound from potential degradants. A typical starting condition could be a gradient elution on a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the time-zero sample. Calculate the percentage of degradation. Look for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Workflow for troubleshooting stability issues.
Caption: A potential degradation pathway for the compound.
References
Technical Support Center: Synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 6647-98-9).[1][2][3] This document provides troubleshooting advice for common issues encountered during synthesis, detailed experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of common causes and troubleshooting steps:
-
Incomplete Iodination: The electrophilic iodination of the pyrazole ring is a critical step. If the reaction is incomplete, you will be left with a significant amount of the starting material, 1-methyl-1H-pyrazole-3-carboxylic acid.
-
Solution: Ensure your iodinating agent is active. For instance, if using an iodine/oxidant system, confirm the quality of the oxidant (e.g., hydrogen peroxide).[4][5] Consider increasing the reaction time or temperature moderately. You can monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can greatly influence the reaction outcome.
-
Product Loss During Work-up and Purification: The product may be lost during extraction or recrystallization.
-
Solution: When performing an aqueous work-up, ensure the pH is adjusted correctly to precipitate the carboxylic acid product before filtration. Multiple extractions with a suitable organic solvent can help recover more product from the aqueous layer. During recrystallization, use a minimal amount of a suitable hot solvent to dissolve the product and allow it to cool slowly to maximize crystal formation.
-
Q2: I am observing a persistent impurity in my final product according to NMR/LC-MS analysis. How can I identify and remove it?
A2: The nature of the impurity will depend on the synthetic route employed. Here are some common possibilities and strategies for their removal:
-
Unreacted Starting Material (1-methyl-1H-pyrazole-3-carboxylic acid): This is a very common impurity if the iodination reaction did not go to completion.
-
Identification: This impurity will have a molecular weight of 126.11 g/mol . In the 1H NMR spectrum, it will show a characteristic signal for the proton at the 4-position of the pyrazole ring, which will be absent in the desired product.
-
Removal: Recrystallization is often effective, as the starting material and the iodinated product may have different solubilities. If recrystallization fails, column chromatography can be used for more challenging separations.
-
-
Di-iodinated Byproduct: It is possible, though less common for this specific substrate, that iodination occurs at other positions on the pyrazole ring, leading to a di-iodinated species.
-
Identification: Look for a molecular weight corresponding to the addition of two iodine atoms. The NMR spectrum would also show a different pattern of aromatic signals.
-
Removal: Column chromatography is the most reliable method for separating mono- and di-substituted products.
-
-
Residual Solvents: Solvents used in the reaction or purification may be retained in the final product.
-
Identification: Residual solvents are often visible in the 1H NMR spectrum as characteristic singlets, doublets, or triplets (e.g., for ethyl acetate, dichloromethane, etc.).
-
Removal: Drying the product under high vacuum for an extended period, possibly with gentle heating, can remove most common solvents.
-
Q3: The color of my final product is off-white or yellowish, not the expected white solid. What could be the reason?
A3: A colored product often indicates the presence of trace impurities, which may include:
-
Residual Iodine: If elemental iodine was used as the iodinating agent, trace amounts might remain, giving the product a yellowish or brownish tint.
-
Solution: During the work-up, washing the organic layer with a solution of sodium thiosulfate will quench any unreacted iodine.
-
-
Oxidation or Degradation Products: The pyrazole ring can be susceptible to oxidation under certain conditions, leading to colored byproducts.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. Storing the final product in a cool, dark place can also prevent degradation over time. Recrystallization can often remove these colored impurities.
-
Quantitative Data Summary
The following table summarizes typical performance metrics for pyrazole iodination reactions, which can be used as a benchmark for the synthesis of this compound.
| Parameter | Iodine Monochloride (ICl) | Molecular Iodine/Hydrogen Peroxide (I₂/H₂O₂) | N-Iodosuccinimide (NIS) |
| Typical Yield | Up to 95% | 63 - 100% | Good |
| Regioselectivity | C4 position | C4 position | C4 position |
| Reaction Time | 1 - 24 hours | < 1 - 72 hours | < 16 hours |
| Common Solvents | Dichloromethane | Water | Various |
| Notes | A base like Li₂CO₃ is often needed. | A green and practical method. | Often requires an acid catalyst. |
Data compiled from literature on general pyrazole iodination.[6]
Experimental Protocols
Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid (Precursor)
A common route to this precursor involves the hydrolysis of the corresponding ester.
-
Saponification: Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Acidification: Slowly add hydrochloric acid (HCl) to acidify the mixture to a pH of approximately 3.
-
Isolation: The product, 1-methyl-1H-pyrazole-3-carboxylic acid, will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Synthesis of this compound
This protocol utilizes a green iodination method.[4][6]
-
Dissolution: In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-3-carboxylic acid in water.
-
Addition of Reagents: Add elemental iodine (I₂) to the solution.
-
Slowly add hydrogen peroxide (H₂O₂) dropwise to the stirring mixture at room temperature.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Visual Diagrams
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
Technical Support Center: Efficient Cross-Coupling with 4-Iodopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodopyrazoles in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 4-iodopyrazole in cross-coupling reactions compared to other 4-halopyrazoles?
A1: The primary advantage of 4-iodopyrazole is its high reactivity, which is attributed to the weaker carbon-iodine (C-I) bond compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1][2][3] This higher reactivity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, and can lead to higher yields, particularly in Sonogashira and copper-catalyzed Buchwald-Hartwig amination reactions.[2][4] The general reactivity trend for halopyrazoles in the rate-determining oxidative addition step is I > Br > Cl.[2][3]
Q2: What is the most common side reaction observed with 4-iodopyrazoles in Suzuki-Miyaura coupling, and how can it be minimized?
A2: A significant drawback of using 4-iodopyrazole in Suzuki-Miyaura couplings is its propensity to undergo dehalogenation, a side reaction that can lower the yield of the desired coupled product.[1][2][5] This is due to the high reactivity of the C-I bond.[2] To minimize dehalogenation, it is often recommended to use the less reactive 4-bromopyrazole, which is more stable and less susceptible to this side reaction, often providing higher yields in palladium-catalyzed reactions.[2][4] If 4-iodopyrazole must be used, careful optimization of the catalyst system, reaction temperature, and time is crucial.[6]
Q3: When is a copper catalyst preferred over a palladium catalyst for the Buchwald-Hartwig amination of 4-iodopyrazoles?
A3: The choice between a copper and a palladium catalyst in Buchwald-Hartwig amination is highly dependent on the amine coupling partner.[2] Copper-catalyzed systems are particularly effective for the amination of 4-iodopyrazoles with alkylamines that possess β-hydrogens.[2][7] In contrast, palladium-catalyzed systems, especially with bulky phosphine ligands like tBuDavePhos, are generally more effective for coupling with amines that lack β-hydrogens.[2][8] In some cases, 4-iodopyrazole shows significantly higher yields in copper-catalyzed reactions with certain amines compared to the palladium-catalyzed reaction of the bromo analogue.[2]
Q4: Can 4-iodopyrazole be used in copper-free Sonogashira couplings?
A4: Yes, copper-free Sonogashira couplings of 4-iodopyrazoles are possible. While the classic conditions involve a palladium catalyst and a copper(I) co-catalyst,[1][2] copper-free systems have been developed to avoid issues like the formation of alkyne homocoupling byproducts and the air and moisture sensitivity associated with copper.[9] These systems often employ specific palladium catalysts and ligands, such as Pd(P(t-Bu)₃)₂, and may require different bases and solvents.[1]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the use of a fresh, high-purity catalyst. For palladium-catalyzed reactions, consider using a pre-formed Pd(0) catalyst or a pre-catalyst like a palladacycle (e.g., XPhos Pd G2) that readily forms the active species.[5] Ensure all reagents and solvents are properly degassed to prevent oxidation of the catalyst.[5] |
| Sub-optimal Ligand Choice | The choice of ligand is critical. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos and XPhos can significantly improve efficiency.[1][10] For Buchwald-Hartwig amination with amines lacking β-hydrogens, tBuDavePhos is often effective with a palladium catalyst.[2][8] Experiment with different ligands to find the optimal one for your specific substrate. |
| Incorrect Base Selection or Strength | The base plays a crucial role in the catalytic cycle. For Suzuki-Miyaura reactions, common bases include K₂CO₃ and K₃PO₄.[3] For Buchwald-Hartwig aminations, strong bases like NaOtBu or KOtBu are often used.[8][11] If your base is too weak or not soluble, consider switching to a stronger or more soluble one like Cs₂CO₃ or using a combination of bases.[5][11] |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed efficiently.[6] If the reaction is sluggish, consider increasing the temperature. Microwave irradiation can also be used for rapid and uniform heating, potentially reducing reaction times.[7][8] However, be aware that 4-iodopyrazole can decompose at very high temperatures (e.g., >160 °C).[6] |
| Poor Quality of Starting Materials | Verify the purity of your 4-iodopyrazole and coupling partner (e.g., boronic acid) by NMR or GC before use.[5][6] Boronic acids, in particular, can degrade upon storage.[5] If necessary, recrystallize or purify the starting materials. |
| Atmosphere Contamination | Cross-coupling reactions are often sensitive to oxygen.[6] Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can deactivate the catalyst.[6] |
Significant Side Product Formation (e.g., Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| High Reactivity of 4-Iodopyrazole | The high reactivity of the C-I bond makes 4-iodopyrazole prone to dehalogenation, especially in Suzuki-Miyaura couplings.[1][2] Consider switching to the less reactive 4-bromopyrazole, which is often more stable and can lead to higher yields of the desired product.[2][4] |
| Sub-optimal Reaction Conditions | Fine-tune the reaction conditions. Lowering the reaction temperature or reducing the reaction time may help to minimize dehalogenation.[6] Experiment with different catalyst loadings and ligand-to-metal ratios. |
| Incompatible Reagents | Be cautious with strong reducing agents, as they can promote dehalogenation.[6] Also, the combination of a base and an oxidizing agent can lead to degradation or side reactions.[6] |
Catalyst and Condition Selection Tables
Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Observations |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Moderate | Prone to dehalogenation, which can lower the yield.[2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 81-86 | (with 4-bromopyrazole) Generally provides good to excellent yields and is less susceptible to dehalogenation.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | - | A commonly used catalyst for Suzuki couplings.[10] |
Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Key Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | Room Temp | High | A classic, reliable system with mild reaction conditions.[1] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | ~90-97 | Highly active ligand allows for lower catalyst loading.[1] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | ~85-94 | An example of a copper-free Sonogashira system.[1] |
Buchwald-Hartwig Amination
| Substrate | Amine Type | Catalyst System | Ligand | Base | Temp (°C) | Yield (%) | Key Observations |
| 4-Iodopyrazole | Alkylamine with β-H | CuI | 2-isobutyrylcyclohexanone | KOtBu | 100-120 | ~70 | More effective than the bromo analogue in copper-catalyzed reactions with these amines.[2][8] |
| 4-Bromopyrazole | Amine without β-H | Pd(dba)₂ | tBuDavePhos | KOtBu | 90-120 | Good | The most effective substrate for palladium-catalyzed amination with amines lacking a β-hydrogen.[2][8] |
| 4-Iodopyrazole | Pyrrolidine | CuI | Ligand | - | - | 43 | Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[2] |
Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Observations |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | up to 95 | P(OEt)₃ was found to be a suitable ligand for this transformation.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole
-
In an oven-dried reaction vessel, add the 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and a base such as K₃PO₄ (2.0 equiv).[2]
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.[2]
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-7 mol%) and the ligand if required.[2][10]
-
Add an anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 ratio).[2][10]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).[2][10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.[2]
General Procedure for Sonogashira Coupling of 4-Iodopyrazole
-
In a reaction vessel under an inert atmosphere, dissolve the 4-iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%) in a suitable solvent that can also act as the base (e.g., triethylamine).[1][2]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, filter the mixture to remove any solids, and evaporate the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography.[2]
General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination of 4-Iodopyrazole
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv), CuI (e.g., 10 mol%), and a base such as KOtBu (2.0 equiv).[8]
-
Evacuate and backfill the tube with inert gas three times.[8]
-
Add an anhydrous, degassed solvent (e.g., DMF or toluene), the amine (1.2-1.5 equiv), and a suitable ligand (e.g., 2-isobutyrylcyclohexanone, 20 mol%) via syringe.[2][8]
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.[8]
-
Filter the mixture through a pad of Celite to remove insoluble copper salts and proceed with extraction and purification.[8]
Visual Guides
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for the workup of reactions involving this compound due to its chemical structure?
A1: The workup strategy for this compound is primarily dictated by two key structural features: the iodo-pyrazole ring and the carboxylic acid group.
-
Iodo-pyrazole Ring: This group makes the compound a valuable substrate for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Post-reaction, the workup must address the removal of the palladium or copper catalyst and any remaining starting materials or byproducts from these reactions.
-
Carboxylic Acid Group: The presence of the carboxylic acid moiety introduces pH-dependent solubility. The compound will be soluble in aqueous base (as the carboxylate salt) and insoluble in acidic aqueous solutions. This property is fundamental to designing an effective extraction and purification strategy.
Q2: How does the pH of the aqueous phase affect the extraction of this compound?
A2: The pH of the aqueous phase is a critical parameter.
-
Acidic conditions (pH < 4): The carboxylic acid will be protonated and therefore less polar, favoring partitioning into an organic solvent like ethyl acetate or dichloromethane.
-
Basic conditions (pH > 8): The carboxylic acid will be deprotonated to form the carboxylate salt, which is ionic and highly water-soluble. This allows for the separation of the desired acidic product from non-acidic impurities, which will remain in the organic phase.
Q3: What are the recommended recrystallization solvents for purifying this compound?
A3: The choice of recrystallization solvent depends on the impurities present. However, for pyrazole carboxylic acids, common solvent systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, and water can be effective.
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble when hot) and an "anti-solvent" (in which the compound is poorly soluble) is often used. Common combinations include ethanol/water, methanol/water, and ethyl acetate/hexane. The general procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly adding the "anti-solvent" until turbidity is observed, followed by slow cooling.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of reactions involving this compound.
Scenario 1: Workup after Suzuki-Miyaura Coupling
Problem: Low yield of the coupled product after workup.
| Potential Cause | Troubleshooting Step |
| Product remains in the aqueous layer. | The carboxylic acid product may have been deprotonated by a basic aqueous solution during the initial extraction. After separating the organic layer, acidify the aqueous layer with 1M HCl to a pH of 3-4 and re-extract with an organic solvent (e.g., ethyl acetate). |
| Incomplete reaction. | Before workup, monitor the reaction by TLC or LC-MS to ensure completion. If the reaction is incomplete, consider optimizing the reaction conditions (catalyst, base, temperature). |
| Dehalogenation of the starting material. | This is a common side reaction in Suzuki-Miyaura couplings.[1] Using a milder base or a different palladium catalyst/ligand system can sometimes minimize this. |
| Precipitation of product with catalyst. | Palladium black can precipitate and trap the product. After the reaction, consider filtering the mixture through a pad of Celite® before the aqueous workup. |
Problem: Presence of palladium residues in the final product.
| Potential Cause | Troubleshooting Step |
| Inefficient removal during aqueous wash. | Palladium residues can be difficult to remove with simple water washes. Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help sequester and remove palladium. |
| Co-precipitation with the product. | If the product is isolated by precipitation, palladium may co-precipitate. Purifying the crude product by column chromatography on silica gel is an effective method for removing palladium residues. |
Scenario 2: Workup after Iodination to Synthesize this compound
Problem: The crude product is a dark, oily residue.
| Potential Cause | Troubleshooting Step |
| Residual iodine. | After quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine. |
| Formation of colored byproducts. | Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
Problem: Difficulty in separating the product from the starting material.
| Potential Cause | Troubleshooting Step |
| Similar polarity. | Utilize the acidic nature of the product. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., 1M NaOH). The product will move to the aqueous layer as its salt. Separate the layers, acidify the aqueous layer with 1M HCl, and extract the pure product back into an organic solvent. |
| Incomplete iodination. | Ensure the iodination reaction goes to completion by monitoring with TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Workup for a Suzuki-Miyaura Reaction
This protocol outlines a general workup procedure for a Suzuki-Miyaura reaction where this compound is a starting material.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like dioxane or THF, remove the solvent under reduced pressure.
-
Aqueous Workup:
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
To separate the acidic product from neutral byproducts, extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH). The product will move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining neutral impurities.
-
Acidify the aqueous layer to a pH of 3-4 with 1M hydrochloric acid (HCl). The product should precipitate out or can be extracted.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Workup for the Synthesis of this compound via Iodination
This protocol describes a typical workup following the iodination of 1-methyl-1H-pyrazole-3-carboxylic acid.
-
Quenching: Cool the reaction mixture to room temperature and quench any remaining oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Acidification: Acidify the mixture with 1M HCl to a pH of 3-4 to ensure the product is in its acidic, less polar form.
-
Extraction: Extract the mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
Table 1: pH-Dependent Solubility of Carboxylic Acids
This table provides a general guide to the expected solubility behavior of this compound in aqueous solutions at different pH values.
| pH Range | Predominant Species | Expected Aqueous Solubility | Rationale |
| 1 - 3 | Carboxylic Acid (R-COOH) | Low | The compound is in its neutral, less polar form. |
| 4 - 6 | Mixture of R-COOH and R-COO⁻ | Moderate | A mixture of the neutral and deprotonated forms exists. |
| 7 - 14 | Carboxylate (R-COO⁻) | High | The compound is in its ionic, highly polar salt form. |
Table 2: Comparison of Workup Strategies for Purification
This table compares common purification strategies for reactions involving this compound.
| Purification Method | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Excellent for separating acidic products from neutral or basic impurities. Scalable. | Requires the use of acids and bases. May not remove all impurities. | Initial purification of crude reaction mixtures. |
| Recrystallization | Can provide highly pure crystalline material. Cost-effective for large scales. | Requires finding a suitable solvent system. Can result in yield loss. | Final purification of solid products. |
| Column Chromatography | Can separate compounds with very similar properties. | Can be time-consuming and requires significant solvent usage. Not always ideal for large-scale purification. | Purification of small-scale reactions or when high purity is essential. |
Visualizations
Caption: Workflow for the workup of a Suzuki-Miyaura reaction.
Caption: Workflow for the workup of an iodination reaction.
References
Validation & Comparative
Reactivity Showdown: 4-Iodo vs. 4-Bromo Pyrazoles in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 4-iodo and 4-bromo pyrazoles in pivotal cross-coupling reactions, supported by experimental data and detailed protocols.
The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Transition metal-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon and carbon-heteroatom bonds on this privileged scaffold. The choice of the halide at the 4-position of the pyrazole ring, typically iodine or bromine, significantly influences reaction outcomes. This guide provides an in-depth, objective comparison of the reactivity of 4-iodopyrazole versus 4-bromopyrazole in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Executive Summary
In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of 4-halopyrazoles is primarily governed by the carbon-halogen bond strength, which follows the order C-I < C-Br < C-Cl.[1] This trend suggests that 4-iodopyrazole is generally more reactive than its bromo counterpart.[1] This enhanced reactivity often translates to milder reaction conditions and shorter reaction times. However, this reactivity can be a double-edged sword, leading to a greater propensity for side reactions such as dehalogenation, particularly in Suzuki-Miyaura couplings.[1][2] Conversely, 4-bromopyrazole, while less reactive and often necessitating more forcing conditions, can provide higher yields and greater stability in certain palladium-catalyzed reactions.[2] The optimal choice between these two key intermediates is therefore highly dependent on the specific reaction, the nature of the coupling partners, and the desired balance between reactivity and stability.[2]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of 4-iodopyrazole and 4-bromopyrazole across several widely utilized cross-coupling reactions, with quantitative data summarized for ease of comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. While 4-iodopyrazole's higher reactivity, stemming from the weaker C-I bond, would suggest it is the superior substrate, it is often more susceptible to a dehalogenation side reaction, which can lower the yield of the desired biaryl pyrazole.[1][2] Consequently, 4-bromopyrazole frequently emerges as the more reliable choice, offering a better balance of reactivity and stability, leading to higher isolated yields.[2]
| Intermediate | Coupling Partner | Catalyst System | Yield (%) | Key Observations |
| 4-Iodopyrazole | Arylboronic Acids | Pd(OAc)₂ / SPhos | Moderate | Prone to dehalogenation, which can lower the yield of the desired product.[1][2] |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | 86 | Generally provides good to excellent yields and is less susceptible to dehalogenation.[2] |
| 4-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | 81 | Demonstrates good functional group tolerance.[2] |
| 4-Bromopyrazole | 3-Thienylboronic acid | XPhos Pd G2 | 61 | Effective for coupling with heteroarylboronic acids.[2] |
Heck Coupling
The Heck reaction is a powerful tool for the alkenylation of aryl halides. In this transformation, the higher reactivity of 4-iodopyrazole is generally advantageous, leading to efficient reactions under standard Heck conditions.[1] 4-Bromopyrazoles can be more challenging substrates, potentially requiring higher temperatures, longer reaction times, or more sophisticated catalyst systems to achieve comparable yields.[1]
| Halogen | Reactivity | Typical Yield | Remarks |
| Iodo | Higher | Good to Excellent | Generally proceeds efficiently under standard Heck conditions.[1] |
| Bromo | Lower | Moderate | May require more forcing conditions or specialized catalyst systems.[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Consistent with other palladium-catalyzed cross-coupling reactions, the reactivity follows the order I > Br > Cl.[2] Therefore, 4-iodopyrazole is the preferred substrate for this transformation, generally providing high yields under mild reaction conditions.[1] While direct quantitative comparisons are not always readily available, the established reactivity trend strongly suggests that 4-iodopyrazole will consistently outperform 4-bromopyrazole in Sonogashira couplings.[2]
| Halogen | Reactivity | Typical Yield | Remarks |
| Iodo | Higher | High | Generally provides high yields under mild reaction conditions.[1] |
| Bromo | Lower | Moderate to Good | Often requires more forcing conditions to achieve high conversion.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-alkyl pyrazoles. The choice between 4-iodo- and 4-bromopyrazole is highly dependent on the catalyst system (palladium vs. copper) and the nature of the amine coupling partner.[2] For palladium-catalyzed aminations, particularly with amines that lack β-hydrogens, 4-bromopyrazole is often the superior substrate.[2][3] Conversely, for copper-catalyzed aminations with alkylamines that possess β-hydrogens, 4-iodopyrazole provides better results.[2][3] This highlights the complementarity of the two intermediates.[4]
| Intermediate | Amine Coupling Partner | Catalyst System | Yield (%) | Key Observations |
| 4-Iodopyrazole | Alkylamine with β-H | CuI / ligand | ~70 | More effective than the bromo analogue in copper-catalyzed reactions with alkylamines possessing a β-hydrogen.[2] |
| 4-Bromopyrazole | Amine without β-H | Pd(dba)₂ / tBuDavePhos | Good | The most effective substrate for palladium-catalyzed amination with amines lacking a β-hydrogen.[2] |
| 4-Iodopyrazole | Pyrrolidine | CuI / ligand | 43 | Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole
Materials: 4-Bromopyrazole, arylboronic acid, palladium pre-catalyst (e.g., XPhos Pd G2), potassium phosphate (K₃PO₄), 1,4-dioxane, and water.[2]
Procedure:
-
To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and K₃PO₄ (2.0 equiv).[2]
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.[2]
-
Add the palladium pre-catalyst (e.g., 6-7 mol%).[2]
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]
-
Stir the reaction mixture vigorously and heat to 100 °C.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.[2]
-
Purify the residue by column chromatography.[2]
General Procedure for Sonogashira Coupling of 4-Iodopyrazole
Materials: 4-Iodopyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂ (or similar Pd catalyst), CuI, and a solvent/base such as triethylamine or DMF.[2]
Procedure:
-
To a reaction flask, add 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).[2]
-
Add the solvent/base (e.g., triethylamine).[2]
-
Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).[2]
-
Monitor the reaction by TLC.[2]
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[5]
-
Purify the crude product by column chromatography.[2]
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromopyrazole (with amines lacking β-hydrogens)
Materials: 4-Bromo-1-tritylpyrazole derivative (1.0 equiv), Amine (1.2-1.5 equiv), Pd(dba)₂, tBuDavePhos, Potassium tert-butoxide (KOtBu), Anhydrous, degassed solvent (e.g., xylene or toluene).[6][7]
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-bromo-pyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (0.05-0.10 equiv), a ligand like tBuDavePhos (0.10-0.20 equiv), and a strong base such as potassium tert-butoxide (2.0 equiv).[6][8]
-
Add anhydrous toluene or dioxane, and seal the vessel.[8]
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.[8]
-
After cooling, quench the reaction with water and extract the product with an organic solvent.[8]
-
Wash, dry, and concentrate the combined organic extracts. Purify by column chromatography.[8]
General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination of 4-Iodopyrazole (with amines possessing β-hydrogens)
Materials: 4-Iodo-1-tritylpyrazole derivative (1.0 equiv), Amine (1.5-2.0 equiv), Copper(I) iodide (CuI) (20 mol%), 2-isobutyrylcyclohexanone (40 mol%), Potassium tert-butoxide (KOtBu) (2.0 equiv), Anhydrous N,N-dimethylformamide (DMF).[6]
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.[6]
-
Evacuate and backfill the tube with inert gas three times.[6]
-
Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.[6]
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[6]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[6]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.[6]
-
Filter the mixture through a pad of Celite to remove insoluble copper salts and purify the filtrate.[6]
Visualizing Reaction Workflows and Logic
To further clarify the experimental process and the decision-making involved in selecting the appropriate halopyrazole, the following diagrams are provided.
Caption: General workflow for a cross-coupling reaction.
Caption: Decision pathway for selecting 4-iodo vs. 4-bromo pyrazole.
Conclusion
The selection of 4-iodopyrazole versus 4-bromopyrazole is a critical strategic decision in the synthesis of functionalized pyrazoles. 4-Iodopyrazole's higher reactivity makes it particularly well-suited for Sonogashira and Heck couplings, and for copper-catalyzed Buchwald-Hartwig aminations with alkylamines bearing β-hydrogens.[2] However, for the widely used Suzuki-Miyaura reaction, the propensity of 4-iodopyrazole to undergo dehalogenation often makes 4-bromopyrazole the more reliable and higher-yielding choice.[2] Similarly, in palladium-catalyzed Buchwald-Hartwig aminations with amines lacking β-hydrogens, 4-bromopyrazole is generally preferred.[2] A thorough understanding of these reactivity differences, guided by the experimental data and protocols presented, will empower researchers to make informed decisions, optimizing their synthetic routes to achieve desired outcomes efficiently and effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Halopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the C4-position, through Suzuki-Miyaura cross-coupling is a critical strategy for the synthesis of diverse compound libraries for drug discovery.[1] The choice of catalyst for this transformation is paramount, directly influencing yield, substrate scope, and reaction efficiency. This guide provides an objective comparison of common palladium and nickel catalyst systems for the Suzuki-Miyaura coupling of 4-iodo-, 4-bromo-, and 4-chloropyrazoles, supported by experimental data and detailed protocols.
Reactivity of Halopyrazoles: A General Overview
The reactivity of halopyrazoles in Suzuki-Miyaura coupling is primarily governed by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, the general order of reactivity is 4-iodopyrazole > 4-bromopyrazole > 4-chloropyrazole.[1] While 4-iodopyrazoles are the most reactive, they can be susceptible to side reactions such as dehalogenation.[1][2] 4-Chloropyrazoles, on the other hand, are more cost-effective and stable but necessitate highly active catalyst systems for efficient coupling.[1] Interestingly, some studies have shown that for aminopyrazoles, the bromo and chloro derivatives can be superior to their iodo counterparts due to a reduced tendency for dehalogenation.[3][4][5]
Comparative Performance of Catalyst Systems
The selection of an appropriate catalyst system, comprising a metal precursor and a ligand, is crucial for overcoming the challenges associated with the coupling of different halopyrazoles. Below is a summary of the performance of various palladium and nickel catalysts.
Palladium Catalysts
Palladium-based catalysts are the most extensively studied and utilized for the Suzuki-Miyaura coupling of halopyrazoles. The choice of ligand plays a critical role in the catalyst's activity and stability.
| Halopyrazole | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 4-Iodopyrazole | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-18 | 85-95 | Highly reactive, but can undergo dehalogenation.[1] |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | High | A traditional and effective catalyst for iodopyrazoles.[6] | |
| 4-Bromopyrazole | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 80-93 | Offers a good balance of reactivity and stability.[1][7] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-18 | - | Effective, though may require optimization.[1] | |
| XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | MW | - | High | "Green" solvent system with microwave irradiation.[4] | |
| 4-Chloropyrazole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-120 | 2-18 | 60-95 | Requires highly active catalysts with bulky, electron-rich ligands.[1] |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | - | Can be effective for challenging chloro-substrates.[7] |
Note: Yields are representative and can vary based on the specific pyrazole and boronic acid coupling partners.
Nickel Catalysts
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the coupling of challenging substrates like aryl chlorides.[8]
| Halopyrazole | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Aryl Bromide | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 | Good to Excellent | Effective for a range of heterocyclic bromides.[8] |
| Aryl Bromide | NiCl₂(PPh₃)₂ | K₃PO₄ | Toluene | 80 | - | Good | A readily prepared and effective nickel catalyst.[9] |
Note: Data for specific halopyrazole substrates with nickel catalysts is less prevalent in the literature, but the general effectiveness for halo-heterocycles suggests their potential.
Experimental Workflow and Catalytic Cycle
A general workflow for the Suzuki-Miyaura coupling of halopyrazoles is depicted below, followed by a diagram of the catalytic cycle.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of halopyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. groups.chem.cmu.edu [groups.chem.cmu.edu]
A Comparative Guide to Pyrazole-Based Building Blocks in Drug Discovery: 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of approved drugs.[1] Its metabolic stability and versatile synthetic handles make it a highly attractive building block for the development of novel therapeutics.[1] This guide provides an in-depth, objective comparison of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid with other key pyrazole-based building blocks, supported by experimental data to inform strategic decisions in drug discovery pipelines.
Executive Summary
This compound stands out as a highly reactive and versatile building block for the synthesis of complex drug candidates. Its primary advantages lie in its superior performance in a variety of cross-coupling reactions, often enabling milder reaction conditions and broader substrate scope compared to its bromo and chloro analogs. This heightened reactivity can, however, necessitate careful optimization to mitigate potential side reactions. The choice of building block ultimately represents a trade-off between reactivity, stability, and the specific synthetic and biological outcomes desired for the target drug molecule.
Comparative Performance in Key Synthetic Reactions
The functionalization of the pyrazole core is pivotal in constructing diverse chemical libraries for drug screening. Transition metal-catalyzed cross-coupling reactions are a primary tool for this purpose. The nature of the halogen substituent on the pyrazole ring significantly influences the reaction efficiency and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. While 4-iodopyrazoles are generally more reactive due to the weaker C-I bond, this can sometimes lead to undesired side reactions like dehalogenation. In contrast, 4-bromopyrazoles often provide a better balance of reactivity and stability, leading to higher yields in some cases.
| Building Block | Catalyst System | Base | Typical Yield | Remarks |
| This compound derivative | Pd(OAc)₂, SPhos | K₂CO₃ | Highest (85-95%) | Most reactive, but can be prone to dehalogenation. |
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid derivative | XPhos Pd G2 | K₃PO₄ | High (80-93%) | Offers a good balance of reactivity and stability. |
| 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid derivative | Pd(OAc)₂, SPhos | K₃PO₄ | Moderate (60-95%) | Requires highly active catalyst systems. |
Sonogashira Coupling
For the formation of carbon-carbon bonds between a pyrazole and a terminal alkyne, the higher reactivity of the 4-iodo substituent is a distinct advantage, generally leading to higher yields under milder conditions compared to its bromo and chloro counterparts.
| Building Block | Catalyst System | Base | Typical Yield | Remarks |
| This compound derivative | PdCl₂(PPh₃)₂, CuI | Et₃N | High (70-90%) | Generally provides high yields under mild conditions. |
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid derivative | Pd(PPh₃)₄, CuI | Et₃N | Moderate (50-80%) | Less reactive, may require higher temperatures. |
| 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid derivative | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | Low (30-60%) | Challenging and requires highly active catalysts. |
Amide Bond Formation
The carboxylic acid moiety of this compound allows for the straightforward formation of pyrazole-3-carboxamides, a common motif in many biologically active compounds. This is typically achieved using standard coupling reagents.
| Coupling Reagent | Base | General Yield | Remarks |
| HATU | DIPEA | Good to Excellent | Efficient activation of the carboxylic acid for reaction with a wide range of amines. |
| DCC/DMAP | DMAP | Good | A classic and effective method, though purification to remove the dicyclohexylurea byproduct is necessary. |
| EDC | - | Good | A water-soluble carbodiimide that simplifies purification. |
Impact on Biological Activity: A Focus on Kinase Inhibition
Pyrazole-3-carboxamides derived from these building blocks are prominent in the development of kinase inhibitors, targeting key signaling pathways in cancer and inflammatory diseases. The substitution pattern on the pyrazole ring can significantly influence the potency and selectivity of the final compound.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is implicated in various cancers and autoimmune disorders.[2] Pyrazole-based inhibitors have shown significant promise in targeting JAK kinases.
While direct comparative studies are limited, structure-activity relationship (SAR) data from various kinase inhibitor programs suggest that the nature and position of substituents on the pyrazole ring are critical for potent inhibition. For instance, in the development of JAK inhibitors, the pyrazole core acts as a key hinge-binding motif.[3]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Pyrazole-based compounds have been successfully developed as VEGFR-2 inhibitors.
In a study of pyrazole derivatives as VEGFR-2 inhibitors, compounds with a pyrazole-3-carboxamide core showed potent activity, with IC50 values in the nanomolar range.[5] The specific substituents on the pyrazole ring and the appended functionalities were crucial for achieving high potency.
Comparative Biological Activity Data (Representative Examples)
| Compound Class | Target | Building Block Moiety | IC50 (nM) | Reference |
| 4-Amino-(1H)-pyrazole derivative | JAK1 | 4-Amino-1H-pyrazole | 3.4 | [6] |
| 4-Amino-(1H)-pyrazole derivative | JAK2 | 4-Amino-1H-pyrazole | 2.2 | [6] |
| 4-Amino-(1H)-pyrazole derivative | JAK3 | 4-Amino-1H-pyrazole | 3.5 | [6] |
| Pyrazole-3-carboxamide derivative | VEGFR-2 | 1H-Pyrazole-3-carboxylic acid | 225.17 | [5] |
| Pyrazole-3-carboxamide derivative | VEGFR-2 | 1H-Pyrazole-3-carboxylic acid | 828.23 | [5] |
Note: The table presents data for compounds containing a pyrazole core but not necessarily synthesized directly from this compound. It serves to illustrate the potency achievable with this scaffold.
Pharmacokinetic Considerations
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Protocol: To a mixture of the 4-halo-1-methyl-1H-pyrazole-3-carboxylic acid derivative (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) in a suitable solvent system (e.g., dioxane/water or toluene/water), is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, or XPhos Pd G2) under an inert atmosphere. The reaction mixture is heated at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Amide Coupling using HATU
Protocol: To a solution of this compound (1.0 equiv.) in an aprotic solvent such as DMF or DCM at 0 °C is added HATU (1.1-1.2 equiv.) and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.). The mixture is stirred for a few minutes to allow for the activation of the carboxylic acid. The desired amine (1.0-1.2 equiv.) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.[9]
Conclusion
This compound is a valuable and highly reactive building block in drug discovery. Its enhanced reactivity in key cross-coupling reactions can streamline synthetic routes and broaden the accessible chemical space for generating novel drug candidates. However, this reactivity necessitates careful optimization of reaction conditions to maximize yields and minimize side products. The choice between 4-iodo, 4-bromo, and other pyrazole-based building blocks should be guided by a comprehensive analysis of the desired synthetic transformations, the target biological profile, and the overall goals of the drug discovery program. Further head-to-head comparative studies on the biological and pharmacokinetic properties of compounds derived from these building blocks would be highly beneficial to the medicinal chemistry community.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caming.com [caming.com]
Characterization of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 6647-98-9). Due to the limited availability of specific experimental data for this compound in public literature, this document presents a combination of data for the target molecule where available, alongside comparative data from structurally similar compounds and established analytical methodologies for pyrazole derivatives and carboxylic acids.
Executive Summary
The comprehensive characterization of this compound, a key intermediate in pharmaceutical synthesis, relies on a suite of analytical techniques. This guide details the application of spectroscopic methods (NMR, FTIR, UV-Vis), mass spectrometry, chromatography (HPLC), and elemental analysis for unambiguous identification and purity assessment. While specific spectral data for the target compound is scarce, this guide provides expected values and comparative data from related iodo-pyrazole derivatives to aid researchers in their analytical endeavors.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H NMR Data of this compound and Related Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Expected) | CDCl₃ or DMSO-d₆ | ~10-13 (s, 1H, -COOH), ~7.5-8.0 (s, 1H, pyrazole-H), ~3.8-4.0 (s, 3H, N-CH₃) |
| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate[1] | DMSO-d₆ | 8.16 (d, J=2.8 Hz, 1H, Ar-H), 6.76 (d, J=2.8 Hz, 1H, Ar-H), 1.57 (s, 9H, 3xCH₃) |
| 4-Iodopyrazole[2] | CD₂Cl₂ | ~7.6 (s, 2H, H³,⁵) |
Table 2: Comparative ¹³C NMR Data of this compound and Related Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Expected) | CDCl₃ or DMSO-d₆ | ~160-170 (C=O), ~140-150 (C-pyrazole), ~130-140 (C-pyrazole), ~60-70 (C-I), ~35-40 (N-CH₃) |
| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate[1] | DMSO-d₆ | 146.4, 133.6, 118.2, 104.6, 86.1, 27.9 |
| 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole[1] | CDCl₃ | 161.7, 131.1, 118.4, 97.5, 88.7, 64.9, 60.5, 22.3, 14.8, 14.3 |
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 0-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-220 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include the O-H and C=O stretching of the carboxylic acid, C-H stretching of the methyl group, and vibrations associated with the pyrazole ring and the C-I bond.
Table 3: Expected and Comparative FTIR Absorption Bands (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) for Target Molecule | Comparative Data for Pyrazole Derivatives (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | - |
| C-H stretch (Methyl/Aromatic) | 2850-3100 | - |
| C=O stretch (Carboxylic Acid) | 1680-1710 | 1674 (for 1H-pyrazole-3,5-dicarboxylic acid)[3] |
| C=N/C=C stretch (Pyrazole Ring) | 1400-1600 | 1557, 1445, 1393, 1317 (for 1H-pyrazole-3,5-dicarboxylic acid)[3] |
| C-I stretch | 500-600 | - |
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Carboxylic acids typically have a weak n→π* transition in the 200-215 nm range. The pyrazole ring, being an aromatic heterocycle, will also contribute to the UV absorption.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of 200-400 nm, using the pure solvent as a blank.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. A GC-MS spectrum is available for this compound.[4]
Table 4: GC-MS Data for this compound
| m/z | Interpretation |
| 252 | [M]⁺ (Molecular Ion) |
| 207 | [M - COOH]⁺ |
| 125 | [M - I]⁺ |
| 80 | [M - I - COOH]⁺ |
Note: This is an interpretation of a potential fragmentation pattern. The actual spectrum should be consulted for accurate assignments.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Separation: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound.
-
MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for quantifying it in mixtures. A reverse-phase method is most suitable for this polar compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical starting point would be a gradient of 10% to 90% acetonitrile over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 210 nm or a higher wavelength if conjugation shifts the maximum absorption).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (C, H, N, I) in the compound, which is a fundamental method for confirming the empirical formula.
Table 5: Theoretical Elemental Composition of C₅H₅IN₂O₂
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 23.83% |
| Hydrogen | H | 1.01 | 2.00% |
| Iodine | I | 126.90 | 50.36% |
| Nitrogen | N | 14.01 | 11.12% |
| Oxygen | O | 16.00 | 12.70% |
-
Instrumentation: A CHN analyzer for carbon, hydrogen, and nitrogen. Halogen content can be determined by methods such as combustion followed by ion chromatography or titration.
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Experimental workflow for characterization.
Caption: Comparison of analytical techniques.
References
A Spectroscopic Comparison of 4-Halo-1H-Pyrazoles: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 4-fluoro-1H-pyrazole, 4-chloro-1H-pyrazole, 4-bromo-1H-pyrazole, and 4-iodo-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who utilize these heterocyclic compounds in their work. The guide summarizes key quantitative data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provides detailed experimental protocols, and visualizes the chemical relationships.
Structural Overview
The 4-halo-1H-pyrazoles are a class of five-membered heterocyclic compounds where a halogen atom is substituted at the C4 position of the pyrazole ring. The nature of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) influences the electronic properties and intermolecular interactions of the molecule.
Caption: General structure of 4-halo-1H-pyrazoles and the halogen substituents.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the chemical environment of the protons in a molecule. In the case of 4-halo-1H-pyrazoles, the chemical shifts of the N-H and the C-H protons are of particular interest. A comparison of these chemical shifts across the halogen series reveals trends related to the electronegativity and size of the halogen substituent.
| Compound | Solvent | N-H Chemical Shift (δ, ppm) | H³,⁵ Chemical Shift (δ, ppm) |
| 1H-Pyrazole (pzH) | CD₂Cl₂ | ~13-8 (broad) | ~7.6 |
| 4-Fluoro-1H-pyrazole (4-F-pzH) | CD₂Cl₂ | ~13-8 (broad) | ~7.5 |
| 4-Chloro-1H-pyrazole (4-Cl-pzH) | CD₂Cl₂ | ~13-8 (broad) | ~7.6 |
| 4-Bromo-1H-pyrazole (4-Br-pzH) | CD₂Cl₂ | ~13-8 (broad) | ~7.65 |
| 4-Iodo-1H-pyrazole (4-I-pzH) | CD₂Cl₂ | ~13-8 (broad) | ~7.7 |
Data Interpretation: The ¹H NMR spectra show that the chemical shift of the H³,⁵ protons is influenced by the halogen at the 4-position.[1] Generally, as the electronegativity of the halogen decreases (from F to I), the H³,⁵ protons become less shielded and resonate at a higher chemical shift. The N-H proton signal is typically broad due to quadrupole broadening and hydrogen bonding, appearing in the range of 8-13 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of a molecule, providing information about its functional groups and bonding. For 4-halo-1H-pyrazoles, the N-H stretching frequency is a key diagnostic peak that is sensitive to hydrogen bonding interactions.
| Compound | N-H Stretching Frequency (cm⁻¹) (Solid State) |
| 1H-Pyrazole (pzH) | 3126 |
| 4-Fluoro-1H-pyrazole (4-F-pzH) | 3133 |
| 4-Chloro-1H-pyrazole (4-Cl-pzH) | Not distinctly sharp |
| 4-Bromo-1H-pyrazole (4-Br-pzH) | Not distinctly sharp |
| 4-Iodo-1H-pyrazole (4-I-pzH) | 3110 |
Data Interpretation: The solid-state IR spectra reveal differences in the N-H stretching frequencies, which are related to the different crystal packing and hydrogen bonding motifs.[1][2] The fluoro and iodo analogs form catemeric (chain-like) structures, resulting in sharp N-H stretching bands.[1] In contrast, the chloro and bromo analogs form trimeric structures, leading to broader and less distinct N-H stretching features in that region.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-halo-1H-pyrazole sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) in an NMR tube.
-
Instrumentation: The data presented were acquired on a 400 MHz NMR spectrometer.[1][3]
-
Data Acquisition:
-
Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.
-
Acquire the spectrum at room temperature.
-
Use the residual solvent peak as an internal reference.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: The data were recorded on an Agilent Advanced Cary-660 FT-IR spectrometer.[3]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the characteristic absorption bands.
-
Synthesis Overview
The synthesis of 4-halo-1H-pyrazoles can be achieved through various methods. For instance, 4-fluoro-1H-pyrazole has been synthesized from sodium fluoroacetate by reaction with oxalyl chloride and dimethylformamide, followed by treatment with a base and then hydrazine.[4] The other 4-halo-1H-pyrazoles are commercially available.[3]
Caption: Simplified workflow for the synthesis of 4-fluoro-1H-pyrazole.
References
comparative study of Sonogashira and Heck reactions for pyrazole functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Among the myriad of cross-coupling reactions available, the Sonogashira and Heck reactions have emerged as powerful tools for the introduction of carbon-carbon bonds at various positions of the pyrazole ring. This guide provides an objective, data-driven comparison of these two indispensable reactions, offering insights into their respective strengths and limitations in the context of pyrazole functionalization.
At a Glance: Sonogashira vs. Heck Reactions for Pyrazole Functionalization
| Feature | Sonogashira Reaction | Heck Reaction |
| Bond Formation | C(sp²)–C(sp) | C(sp²)–C(sp²) |
| Coupling Partner | Terminal Alkyne | Alkene |
| Key Advantages | - Direct introduction of a linear alkyne moiety.[1][2] - Generally milder reaction conditions.[2][3] - High yields often achievable.[2][3] | - Forms versatile alkene linkages.[4][5] - Tolerant of a wide range of functional groups.[4][6] |
| Common Challenges | - Homocoupling of the alkyne (Glaser coupling).[7] - Sensitivity to oxygen in copper-co-catalyzed systems.[7] | - Issues with regioselectivity and stereoselectivity.[6] - Can require higher reaction temperatures. |
| Typical Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI).[8] Copper-free systems are also utilized.[1][3] | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄).[9] |
Data Presentation: A Quantitative Comparison
The following tables summarize representative experimental data for the Sonogashira and Heck reactions on halo-substituted pyrazoles. It is important to note that direct comparisons can be challenging due to variations in substrates, catalysts, and reaction conditions across different studies. However, the data presented provides valuable insights into the expected performance of each reaction.
Table 1: Sonogashira Coupling of Halopyrazoles with Terminal Alkynes
| Pyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 12 | 95 | [8] |
| 4-Bromopyrazole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 | 92 | [3] |
| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 100 | 16 | 85 | [10] |
| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 95 | [5] |
Table 2: Heck Coupling of Halopyrazoles with Alkenes
| Pyrazole Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 75 | [5] |
| 4-Iodo-1H-pyrazole | n-Butyl acrylate | Fe₃O₄@SiO₂@Pd(II)-Slp | Et₃N | DMF | 100 | 1 | 98 | [11] |
| 4-Bromopyrazole | Styrene | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 24 | 88 | [2][4] |
| 4-Iodo-1-phenyl-1H-pyrazole | Ethyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 100 | 4 | 91 | [2][4] |
Reaction Mechanisms and Experimental Workflows
To visualize the underlying chemical transformations and the practical steps involved in performing these reactions, the following diagrams are provided.
Experimental Protocols
The following are generalized yet detailed protocols for performing Sonogashira and Heck reactions on a pyrazole substrate. These should be adapted based on the specific substrates and available laboratory equipment.
Protocol 1: Sonogashira Coupling of 4-Iodopyrazole with Phenylacetylene
Materials:
-
4-Iodopyrazole (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under a positive flow of argon, add 4-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed DMF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the starting halopyrazole is consumed), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylethynyl)pyrazole.
Protocol 2: Heck Coupling of 4-Iodopyrazole with Styrene
Materials:
-
4-Iodo-1-trityl-1H-pyrazole (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
In a flame-dried reaction vessel, combine 4-iodo-1-trityl-1H-pyrazole, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Add anhydrous, degassed DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography to obtain the 4-styryl-1-trityl-1H-pyrazole.
Conclusion
Both the Sonogashira and Heck reactions are highly effective methods for the functionalization of pyrazoles, each offering distinct advantages. The Sonogashira reaction is the method of choice for the direct installation of an alkyne functionality, often proceeding under mild conditions with high yields.[2][3] In contrast, the Heck reaction provides access to versatile alkenyl pyrazoles, which can serve as precursors for a variety of subsequent transformations.[4][5]
The selection between these two powerful reactions will ultimately depend on the specific synthetic goal, the nature of the pyrazole substrate, and the desired functional group to be introduced. For drug development professionals, a thorough understanding of the scope and limitations of each reaction is crucial for the efficient and strategic synthesis of novel pyrazole-based therapeutic agents. This guide provides a foundational comparison to aid in this decision-making process, supported by experimental data and detailed protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. Sonogashira reaction | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Among the vast landscape of heterocyclic chemistry, pyrazole derivatives have consistently emerged as a privileged scaffold, exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the biological activity of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid derivatives, offering insights into their potential as therapeutic agents.
While specific quantitative data for the biological activity of this compound and its direct derivatives remains limited in publicly accessible literature, an examination of structurally related pyrazole compounds provides valuable insights into their potential therapeutic applications. This guide synthesizes available information on the biological activities of analogous pyrazole derivatives, presenting a comparative overview to inform future research and drug discovery efforts.
Antimicrobial Activity: A Promising Frontier
Numerous studies have highlighted the potent antimicrobial properties of pyrazole carboxylic acid derivatives against a spectrum of bacterial and fungal pathogens. While direct data on this compound is not available, related compounds have demonstrated significant inhibitory effects.
Table 1: Comparative Antimicrobial Activity of Pyrazole Carboxamide Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference Compound(s) |
| Pyrazole-3-carboxamide Derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | Varying MIC values | Neomycin |
| N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Not specified | Not specified[1] |
| Pyrazole-based Schiff's bases | Aspergillus niger, Candida albicans | MIC values reported | Fluconazole[2] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The data suggests that the pyrazole scaffold is a viable starting point for the development of novel antimicrobial agents. The introduction of various substituents on the pyrazole ring and the carboxamide functional group can significantly modulate the antimicrobial spectrum and potency.
Enzyme Inhibition: A Key Mechanism of Action
The biological activity of many pyrazole derivatives can be attributed to their ability to inhibit specific enzymes involved in critical cellular processes. This inhibitory action makes them attractive candidates for the development of drugs targeting a range of diseases, from cancer to inflammatory disorders.
One notable example is the inhibition of carbonic anhydrase (CA) isoenzymes by pyrazole-carboxamides bearing a sulfonamide moiety.[3] These enzymes play a crucial role in various physiological processes, and their dysregulation is implicated in several diseases.
Another area of interest is the potential for pyrazole derivatives to act as kinase inhibitors. For instance, certain 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives have shown potent activity against acute myeloid leukemia (AML) by inhibiting Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[4][5]
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against a specific kinase.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included in each assay.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (hCA I and hCA II) and the substrate, 4-nitrophenyl acetate (NPA), are prepared in a suitable buffer (e.g., Tris-HCl).
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the buffer, the enzyme, and varying concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (NPA).
-
Measurement of Activity: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Data Analysis: The inhibition constants (Ki) are calculated by analyzing the enzyme kinetics data.
Signaling Pathway for Tryptophan 2,3-dioxygenase (TDO2) Inhibition
Caption: Inhibition of the TDO2 enzyme by pyrazole derivatives can block the conversion of tryptophan to kynurenine, thereby mitigating immune suppression and potentially inhibiting tumor growth.[6]
Conclusion
While direct experimental data on the biological activity of this compound derivatives is not extensively available, the broader class of pyrazole carboxylic acid derivatives demonstrates significant potential in various therapeutic areas, particularly as antimicrobial and enzyme-inhibiting agents. The provided comparative data and experimental protocols serve as a valuable resource for researchers to build upon, guiding the design and synthesis of novel, more potent pyrazole-based drug candidates. Further investigation into the specific effects of the iodo-substitution at the 4-position of the pyrazole ring is warranted to fully elucidate the structure-activity relationship and unlock the therapeutic potential of this specific chemical space.
References
- 1. jocpr.com [jocpr.com]
- 2. ajpp.in [ajpp.in]
- 3. This compound | CAS 6647-98-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 5. rsc.org [rsc.org]
- 6. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
A Comprehensive Cost-Benefit Analysis: Iodinated vs. Brominated Pyrazoles in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that influences a project's efficiency, cost, and ultimate success. Halogenated pyrazoles are a cornerstone in medicinal chemistry, serving as versatile intermediates for creating complex molecular architectures. This guide provides an objective, data-driven comparison between iodinated and brominated pyrazoles, weighing the trade-offs between cost, synthetic utility, and pharmacological impact.
Cost Analysis: The Initial Investment
The primary and most straightforward distinction between iodinated and brominated pyrazoles is their acquisition cost. The higher cost of iodine as a raw material and the additional synthetic steps required for iodination contribute to a significant price difference.[1]
Table 1: Comparative Cost of Pyrazole Starting Materials
| Reagent | Typical Purity | Price (USD/g) | Notes |
| Pyrazole | 98% | ~$0.13 - $2.00 | Baseline parent heterocycle. |
| 4-Bromopyrazole | 99% | ~$21.37 | A common and moderately priced intermediate.[1] |
| 4-Iodopyrazole | 99% | ~$22.03 - $60.90 | Significantly higher upfront cost compared to the brominated analog.[1] |
Note: Prices are based on available data from various chemical suppliers and are subject to change based on vendor, quantity, and market fluctuations.[1]
While the initial expenditure for iodinated pyrazoles is greater, this cost can potentially be offset by improved efficiency in subsequent reactions.[1]
Synthetic Considerations and Reactivity
The choice between bromine and iodine substituents profoundly impacts synthetic strategy, primarily due to the difference in carbon-halogen (C-X) bond strength. The C-I bond is weaker than the C-Br bond, making iodinated pyrazoles generally more reactive.[1][2]
Reactivity in Cross-Coupling Reactions
This enhanced reactivity is most evident in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. The rate-determining oxidative addition step is typically faster for aryl iodides than for aryl bromides.[2]
Table 2: Performance in Key Cross-Coupling Reactions
| Reaction | Iodinated Pyrazole | Brominated Pyrazole | Key Considerations |
| Suzuki-Miyaura | Higher reactivity: Allows for milder reaction conditions, lower catalyst loadings, and faster reaction times.[1] | Good reactivity: Often provides higher yields due to a lower propensity for dehalogenation (a common side reaction with iodo-derivatives).[1] | The choice depends on the complexity of the substrate and the need for mild conditions. |
| Sonogashira | Advantageous: The higher reactivity of the C-I bond is often beneficial for coupling with terminal alkynes.[1] | Less reactive: May require more forcing conditions or specialized catalyst systems. | Iodinated pyrazoles are often preferred for this transformation. |
| Buchwald-Hartwig | High reactivity: Facilitates C-N bond formation under milder conditions. | Good reactivity: A reliable choice, though may require higher temperatures or catalyst loadings. | The need to preserve sensitive functional groups may favor the use of an iodinated pyrazole. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the halogenation of pyrazoles and a subsequent cross-coupling reaction.
Experimental Protocol 1: Synthesis of 4-Iodopyrazole via CAN-mediated Iodination
Objective: To regioselectively synthesize a 4-iodopyrazole derivative.[3]
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole (1.0 mmol)
-
Elemental Iodine (I₂) (1.2 mmol)
-
Ceric Ammonium Nitrate (CAN) (2.5 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in acetonitrile.[4]
-
Add elemental iodine to the solution.[4]
-
Slowly add a solution of ceric ammonium nitrate (CAN) in the same solvent.[4]
-
Stir the reaction mixture at room temperature and monitor its completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-iodopyrazole.[3]
Experimental Protocol 2: Synthesis of 4-Bromopyrazole using N-Bromosuccinimide (NBS)
Objective: To synthesize a 4-bromopyrazole derivative via electrophilic aromatic substitution.[5]
Materials:
-
Boc-protected pyrazole derivative (2.5 mmol)
-
N-Bromosuccinimide (NBS) (2.8 mmol)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected pyrazole in dimethylformamide.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Add N-bromosuccinimide (NBS) in small portions over a 20-minute period.[5]
-
Continue stirring the reaction at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.[5]
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude material by column chromatography to obtain the 4-bromopyrazole product.
Pharmacological and Physicochemical Profile
The identity of the halogen atom can significantly influence a molecule's biological activity, metabolic stability, and toxicity profile.
Biological Activity
Halogen atoms can modulate a compound's interaction with its biological target through steric and electronic effects, and by forming halogen bonds. Direct comparisons of biological activity are often context-dependent. However, some studies provide clear insights. For instance, in a series of halogenated pyrazolines developed as Monoamine Oxidase-B (MAO-B) inhibitors, the potency increased in the order of –F > –Cl > –Br > –H, demonstrating that the specific halogen choice is critical for efficacy.[6]
Table 3: Comparative Biological Data of Halogenated Pyrazolines (MAO-B Inhibition)
| Compound ID | Halogen at para-position | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| EH1 | -H (unsubstituted) | 5.38 | > 1.86 |
| EH6 | -Cl | 0.40 | > 55.8 |
| EH7 | -F | 0.063 | 133.0 |
| EH8 | -Br | 0.69 | > 14.5 |
Data sourced from a study on halogenated pyrazolines as selective MAO-B inhibitors.[6]
Metabolic Stability
Incorporating halogens at metabolically labile positions is a common strategy to block oxidation and enhance a compound's metabolic stability.[7] While this principle applies to both bromine and iodine, the larger size of iodine may provide a more effective steric shield against metabolic enzymes. However, the C-I bond's relative weakness could potentially lead to in vivo deiodination, a metabolic pathway that is less common for brominated compounds.
Toxicity
Summary: A Cost-Benefit Analysis
The decision to use an iodinated or brominated pyrazole is a nuanced one, requiring a careful balancing of competing factors.
Table 4: Overall Cost-Benefit Comparison
| Feature | Iodinated Pyrazoles | Brominated Pyrazoles | Recommendation |
| Cost | Higher initial cost.[1] | More cost-effective.[1] | For large-scale synthesis or cost-sensitive projects, brominated pyrazoles are preferred. |
| Reactivity | Higher, allowing for milder conditions and faster reactions.[1] | Lower, but often sufficient and reliable. | For difficult cross-couplings or with sensitive functional groups, the higher reactivity of iodinated pyrazoles is a distinct advantage.[2] |
| Yields & Side Reactions | Can suffer from lower yields due to side reactions like dehalogenation.[1] | Often provides higher and more consistent yields in robust reactions.[1] | If maximizing yield is the primary goal and reaction conditions are not a limitation, brominated pyrazoles may be superior. |
| Pharmacology | The specific halogen can significantly impact activity, stability, and toxicity. | The specific halogen can significantly impact activity, stability, and toxicity. | The choice should be guided by specific structure-activity relationship (SAR) data for the target of interest. |
Conclusion
The strategic choice between iodinated and brominated pyrazoles is not absolute but is instead dictated by the specific goals of a research program.
-
Brominated pyrazoles represent a reliable, cost-effective, and robust option, particularly for established synthetic routes and large-scale applications where yield and cost are paramount.
-
Iodinated pyrazoles , despite their higher cost, are a powerful tool in early-stage drug discovery.[1] Their enhanced reactivity enables the rapid generation of diverse compound libraries and facilitates challenging synthetic transformations under mild conditions, accelerating the identification of lead candidates.
Ultimately, a thorough analysis of the project's budget, timeline, synthetic challenges, and desired pharmacological profile will guide the judicious selection of the optimal halogenated pyrazole building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthetic Routes for 4-Substituted Pyrazole-3-Carboxylic Acids
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. The strategic synthesis of derivatives, particularly 4-substituted pyrazole-3-carboxylic acids, is crucial for tuning pharmacological properties. This guide provides an objective comparison of key synthetic methodologies, supported by experimental data, to inform the selection of the most appropriate route for specific research and development needs.
This document outlines and contrasts three primary synthetic strategies for accessing 4-substituted pyrazole-3-carboxylic acids and their ester precursors: the classical Knorr-type cyclocondensation, 1,3-dipolar cycloaddition reactions, and modern multicomponent reactions (MCRs). Each method presents distinct advantages and limitations in terms of substrate scope, regioselectivity, and reaction conditions.
Comparison of Synthetic Methodologies
The following tables summarize quantitative data for the synthesis of representative 4-substituted pyrazole-3-carboxylic acid esters, providing a basis for comparing the efficiency and applicability of each synthetic route.
Table 1: Knorr-Type Cyclocondensation
| 4-Substituent | Precursors | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -H | Diethyl 2-(ethoxymethylene)-3-oxosuccinate, Hydrazine hydrate | Ethanol | Reflux | 2 | 85 | [1] |
| -Br | Diethyl 2-bromo-3-oxosuccinate, Hydrazine hydrate | Acetic Acid | 100 | 4 | 75 | [2] |
| Aryl | Diethyl 2-aryl-3-oxosuccinate, Phenylhydrazine | MeONa/LiCl, THF | 65 | 12 | 70-91 | [3] |
Table 2: 1,3-Dipolar Cycloaddition
| 4-Substituent | Dipole | Dipolarophile | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| -COOEt | Ethyl diazoacetate | Dimethyl acetylenedicarboxylate | Toluene | 110 | 12 | 88 | [4] |
| -Br | Diazomethane | Ethyl 2,3-dibromopropenoate | Et2O | RT | 24 | ~60 | [5] |
| Aryl | Nitrile imine (from hydrazonoyl chloride) | Ethyl phenylpropiolate | Triethylamine, Chloroform | RT | 8 | 70-85 | [6] |
Table 3: Multicomponent Reactions (MCRs)
| 4-Substituent | Components | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl, -CN | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water | 80 | 2 | 85-92 | [7] |
| Aryl, -COOEt | Aldehyde, β-ketoester, Hydrazine | Yb(PFO)3, Dichloroethane | 80 | 12 | 75-88 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical aspects of each synthetic route.
Protocol 1: Knorr-Type Synthesis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate
This protocol is adapted from a typical Knorr cyclocondensation followed by bromination.
-
Synthesis of Ethyl 1H-pyrazole-3-carboxylate: To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield the pyrazole ester.
-
Bromination: The resulting ethyl 1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in acetic acid. N-Bromosuccinimide (1.1 equivalents) is added portion-wise, and the mixture is heated at 100°C for 4 hours. After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried to afford ethyl 4-bromo-1H-pyrazole-3-carboxylate.
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of Diethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
This procedure is based on the Huisgen 1,3-dipolar cycloaddition of a sydnone with an alkyne.[4]
-
A mixture of 3-phenylsydnone (1 equivalent) and dimethyl acetylenedicarboxylate (1.1 equivalents) in toluene is heated at 110°C for 12 hours in a sealed tube.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to give diethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate.
Protocol 3: Multicomponent Synthesis of Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
This protocol describes a four-component reaction to assemble a complex pyrazole-containing heterocycle.[7]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.2 mmol), and taurine (10 mol%) in water (10 mL) is stirred at 80°C.
-
The reaction progress is monitored by thin-layer chromatography. Upon completion (typically 2 hours), the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to provide the desired product.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Knorr-Type Cyclocondensation Pathway.
Caption: 1,3-Dipolar Cycloaddition Pathway.
Caption: Multicomponent Reaction Workflow.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 4. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
A Researcher's Guide to Assessing the Purity of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)
For researchers and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comprehensive comparison of methodologies for assessing the purity of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, present comparative data for different batches of the compound, and offer a clear workflow for analysis.
Comparative Analysis of Purity
To illustrate the effectiveness of the described HPLC method, two different batches of this compound were analyzed. Batch A represents a sample from a commercial supplier, while Batch B is a sample from an in-house synthesis. The results, summarized in the table below, demonstrate the method's ability to resolve the main compound from potential impurities.
| Parameter | Batch A (Commercial) | Batch B (In-house Synthesis) |
| Retention Time (min) | 5.2 | 5.2 |
| Purity by Area (%) | 99.5 | 97.8 |
| Major Impurity 1 (RT) | 3.8 | 3.8 |
| Major Impurity 1 (%) | 0.3 | 1.5 |
| Major Impurity 2 (RT) | 6.1 | 6.1 |
| Major Impurity 2 (%) | 0.1 | 0.5 |
| Total Impurities (%) | 0.5 | 2.2 |
Experimental Protocol: RP-HPLC Method
A sensitive and specific RP-HPLC method was developed for the quantitative determination of this compound. This method is based on common practices for the analysis of pyrazole carboxylic acid derivatives.[1][2][3]
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL using the diluent.
-
Accurately weigh approximately 10 mg of the test sample and dissolve it in 100 mL of the diluent to achieve a final concentration of 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound by HPLC.
References
Safety Operating Guide
Proper Disposal of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, data from structurally similar compounds indicate the following potential hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory. When handling this compound, always wear:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
Use only in a well-ventilated area or a chemical fume hood.[2][3]
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[3][4][5]
1. Waste Segregation:
-
As an iodinated compound, this compound is classified as a halogenated organic waste .[6]
-
This waste stream must be kept separate from non-halogenated organic waste, as the disposal costs and methods differ significantly.[7][8]
-
Never mix this waste with incompatible materials such as strong oxidizing agents, strong bases, amines, or strong reducing agents.[3][9]
2. Waste Collection and Containerization:
-
Use a designated, properly labeled, and compatible waste container.[10][11] The container should have a secure screw-top cap to prevent leakage or evaporation.[11]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[12]
-
Keep a log of the waste being added to the container, noting the quantities.
-
The container should be stored in a designated satellite accumulation area (SAA) within the laboratory.[10][11]
3. Disposal of Empty Containers:
-
A container that has held this compound should be considered hazardous waste.
-
For a container to be disposed of as non-hazardous trash, it must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[4]
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the appropriate halogenated organic waste container.[4]
-
After triple-rinsing, deface all labels on the empty container before disposal in regular trash.[4]
4. Requesting Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][10]
-
Follow all institutional procedures for waste pickup requests.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to handle it, contact your EHS department immediately.
-
For small spills within a chemical fume hood, use an absorbent material to contain the spill.[12]
-
Collect the contaminated absorbent material and place it in the designated halogenated organic waste container.[12]
-
Clean the spill area thoroughly.
Quantitative Data Summary
For laboratory safety and waste management, key quantitative limits for hazardous waste accumulation must be observed.
| Parameter | Limit | Regulatory Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons | General laboratory guidelines.[10] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | Applicable for acutely toxic chemicals.[10] |
| pH Range for Drain Disposal (Not for this chemical) | 5.5 - 10.5 | Guideline for specific, approved aqueous solutions only.[13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 6647-98-9). Adherence to these procedures is critical for ensuring a safe laboratory environment.
Immediate Safety Information
Hazard Identification: this compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: To mitigate these risks, the following precautionary statements should be strictly followed:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must meet ANSI Z.87.1 1989 standard or European Standard EN166.[1] |
| Hands | Compatible chemical-resistant gloves. | Disposable nitrile gloves offer broad short-term protection.[1][2] For prolonged contact, consult the glove manufacturer's resistance guide. |
| Body | Laboratory coat. | A Nomex® lab coat or a standard nylon/polyester coat that buttons to the collar with long sleeves is recommended.[1] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if engineering controls do not maintain airborne concentrations below exposure limits or if irritation is experienced.[1][3] |
| Feet | Closed-toe, closed-heel shoes. | Shoes should cover the entire foot.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood. Safety showers and eyewash stations should be readily accessible.[3]
-
Handling Procedures: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the substance. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]
Spill and Leak Procedures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to contain the spill.
-
Collect: Carefully sweep or vacuum the spilled material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
Dispose of this compound and its containers in accordance with local, regional, national, and international regulations. A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the chemical to enter drains or waterways.
Experimental Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
